molecular formula C4H2BrNO2 B3043993 3-Bromo-1H-pyrrole-2,5-dione CAS No. 98026-79-0

3-Bromo-1H-pyrrole-2,5-dione

Cat. No.: B3043993
CAS No.: 98026-79-0
M. Wt: 175.97 g/mol
InChI Key: QBLRHWLVSHLMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C4H2BrNO2 and its molecular weight is 175.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2/c5-2-1-3(7)6-4(2)8/h1H,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLRHWLVSHLMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98026-79-0
Record name 3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1H-pyrrole-2,5-dione: Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a reactive heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive brominated double bond within a maleimide scaffold, imparts a unique chemical reactivity that makes it a valuable tool for bioconjugation and a promising lead for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the basic properties, structure, synthesis, and biological activities of this compound, with a focus on its potential applications in research and drug discovery.

Core Properties and Structure

This compound is a solid at room temperature and should be stored in a dry, sealed container.[1] While specific quantitative data for some physical properties remain limited in publicly available literature, the fundamental chemical and structural characteristics are well-established.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 98026-79-0[1]
Molecular Formula C₄H₂BrNO₂[1]
Molecular Weight 175.97 g/mol [2]
Physical Form Solid[1]
Storage Temperature Room Temperature (Sealed and Dry)[1]
Melting Point Data not available
Boiling Point Data not available[3]
Solubility Data not available
pKa Data not available
Structural Characteristics

Experimental Protocols

Synthesis of this compound

A general synthetic route to bromomaleimides involves the reaction of bromomaleic anhydride with an appropriate amine source, followed by cyclization. For the parent compound, this compound, the synthesis can be conceptualized as follows:

Synthesis_Workflow Bromomaleic_Anhydride Bromomaleic Anhydride Intermediate Maleamic Acid Intermediate Bromomaleic_Anhydride->Intermediate Reaction with Ammonia_Source Ammonia Source (e.g., Urea, Ammonia) Ammonia_Source->Intermediate Cyclization Dehydration/ Cyclization Intermediate->Cyclization Heat/ Acid Catalyst Product This compound Cyclization->Product

Figure 1: Conceptual synthesis workflow for this compound.

Detailed Protocol (General Method): A specific, detailed experimental protocol for the synthesis of the parent this compound is not explicitly available in the reviewed literature. However, a general procedure for analogous N-substituted bromomaleimides involves dissolving bromomaleic anhydride in a suitable solvent like acetic acid, adding the amine, and heating the mixture to induce cyclization.[4] Purification is typically achieved by column chromatography.

Characterization

Standard analytical techniques are used to characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the vinyl proton on the double bond and a broad singlet for the N-H proton. For N-substituted derivatives, the chemical shifts of the vinyl proton are informative.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons and the sp² carbons of the double bond.[2][5]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1770 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).[5]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation patterns. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.

Antibacterial Activity

This compound has demonstrated inhibitory activity against pathogenic bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound [6]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2592332
Escherichia coli ATCC 2592232
Pseudomonas aeruginosa ATCC 2785364

Mechanism of Antibacterial Action: Quorum Sensing Inhibition

The primary mechanism of antibacterial action for brominated maleimides is believed to be the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS signaling, these compounds can disrupt virulence factor production and biofilm formation, rendering the bacteria less pathogenic. The exact molecular targets within the QS pathways are still under investigation, but it is hypothesized that the electrophilic maleimide ring reacts with nucleophilic residues in key QS regulatory proteins.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase AHL AHL Signal (Autoinducer) AHL_Synthase->AHL Produces Receptor Receptor Protein AHL->Receptor Binds to Virulence_Genes Virulence Gene Expression Receptor->Virulence_Genes Activates Bromomaleimide 3-Bromo-1H-pyrrole- 2,5-dione Bromomaleimide->Inhibition Inhibits Inhibition->Receptor

Figure 2: Proposed mechanism of quorum sensing inhibition by this compound.
Antifungal and Cytotoxic Activities

While mentioned in the literature, specific data on the antifungal and cytotoxic activities of the parent this compound are limited. However, related brominated compounds and maleimide derivatives have shown potent antifungal and cytotoxic effects, suggesting that this compound could be a valuable scaffold for the development of novel agents in these therapeutic areas. The cytotoxicity is likely linked to its high reactivity towards cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular functions.

Experimental Protocol for Cytotoxicity Assay (General): A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to assess the cytotoxicity of this compound against various cancer cell lines.

Cytotoxicity_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate (e.g., 48h or 72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at ~570 nm Add_Solubilizer->Measure Analyze Calculate IC₅₀ value Measure->Analyze Cysteine_Reaction Bromomaleimide 3-Bromo-1H-pyrrole- 2,5-dione Thioether_Adduct Thioether Adduct Bromomaleimide->Thioether_Adduct Michael Addition- Elimination Cysteine Cysteine Residue (Protein-SH) Cysteine->Thioether_Adduct

References

Synthesis of 3-Bromo-1H-pyrrole-2,5-dione from Maleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1H-pyrrole-2,5-dione, a valuable building block in medicinal chemistry and drug development, starting from maleimide. Due to the limited availability of direct monobromination methods for maleimide, this document details a robust two-step synthetic pathway proceeding through a brominated anhydride intermediate. This guide includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological signaling pathways.

Introduction

This compound and its derivatives are of significant interest to the scientific community due to their diverse biological activities, including antibacterial and cytotoxic properties.[1] These compounds serve as versatile scaffolds for the development of novel therapeutic agents. The core structure, a substituted maleimide, is known to interact with biological nucleophiles, particularly cysteine residues in proteins, leading to the modulation of various cellular processes. This guide outlines a practical and reproducible method for the preparation of this compound, enabling further research and development in this promising area.

Synthetic Pathway Overview

The synthesis of this compound from maleimide is most effectively achieved through a two-step process. The first step involves the bromination of a maleimide precursor, maleic anhydride, to yield bromomaleic anhydride. The second step is the conversion of this intermediate to the final product, this compound, through a reaction with an ammonia source.

Synthesis_Workflow Maleimide Maleimide Maleic_Anhydride Maleic Anhydride (Precursor) Maleimide->Maleic_Anhydride Precursor Relationship Bromomaleic_Anhydride Bromomaleic Anhydride Maleic_Anhydride->Bromomaleic_Anhydride Step 1: Bromination Target_Compound This compound Bromomaleic_Anhydride->Target_Compound Step 2: Imidation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Bromomaleic Anhydride from Maleic Anhydride

A direct and selective monobromination of maleimide is not well-documented. Therefore, the synthesis commences with the bromination of maleic anhydride. While procedures for dibromination are more common, careful control of stoichiometry can favor the formation of the monobrominated product.

Protocol:

  • To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 24-48 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford bromomaleic anhydride.

Step 2: Synthesis of this compound from Bromomaleic Anhydride

The conversion of the anhydride to the imide is achieved by reaction with an ammonia equivalent.

Protocol:

  • Bromomaleic anhydride (1.0 eq) is dissolved in glacial acetic acid.

  • The solution is heated to 100-120°C.

  • A solution of ammonia in a suitable solvent (e.g., a saturated solution of ammonia in ethanol or aqueous ammonia) is added dropwise to the heated solution.

  • The reaction mixture is refluxed for 2-4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two-step synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

StepReactants (Molar Ratio)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Maleic Anhydride (1), NBS (1)Glacial Acetic AcidRoom Temp.24 - 4860 - 70
2Bromomaleic Anhydride (1), Ammonia (excess)Glacial Acetic Acid100 - 1202 - 470 - 80

Biological Activity and Signaling Pathways

Maleimide derivatives, including this compound, are known to exhibit significant biological activity, primarily through their reactivity with cellular thiols. This reactivity can lead to the modulation of various signaling pathways, ultimately resulting in cytotoxicity in cancer cells and antimicrobial effects.

Cytotoxic Activity

The cytotoxic effects of maleimides are often mediated by the induction of oxidative stress.[2] The depletion of intracellular glutathione (GSH), a key antioxidant, by maleimide conjugation leads to an increase in reactive oxygen species (ROS).[3] This oxidative stress can trigger downstream signaling cascades, including the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, and can lead to apoptotic or necrotic cell death.[1]

Cytotoxicity_Pathway Bromomaleimide This compound GSH Glutathione (GSH) Bromomaleimide->GSH Depletion ROS Reactive Oxygen Species (ROS) GSH->ROS Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK_p38 JNK/p38 MAPK Activation Oxidative_Stress->JNK_p38 Necrosis Necrosis Oxidative_Stress->Necrosis Apoptosis Apoptosis JNK_p38->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Proposed cytotoxic signaling pathway of this compound.

Antimicrobial Activity

The antimicrobial mechanism of action of bromomaleimides is believed to involve the covalent modification of essential microbial proteins. The electrophilic maleimide ring can react with nucleophilic residues, particularly the sulfhydryl groups of cysteine, in microbial enzymes and structural proteins. This irreversible modification can disrupt protein function and lead to the inhibition of critical metabolic pathways or the breakdown of cellular integrity, resulting in bacteriostatic or bactericidal effects.

Antimicrobial_Mechanism Bromomaleimide This compound Microbial_Proteins Microbial Proteins (with Cysteine residues) Bromomaleimide->Microbial_Proteins Covalent Modification Covalent_Adduct Covalent Adduct (Inactive Protein) Microbial_Proteins->Covalent_Adduct Pathway_Inhibition Metabolic Pathway Inhibition Covalent_Adduct->Pathway_Inhibition Cell_Integrity_Loss Loss of Cellular Integrity Covalent_Adduct->Cell_Integrity_Loss Bacterial_Cell_Death Bacterial Cell Death Pathway_Inhibition->Bacterial_Cell_Death Cell_Integrity_Loss->Bacterial_Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound from readily available starting materials. The two-step protocol is a reliable alternative to the direct bromination of maleimide. The provided information on the biological activities and potential signaling pathways of this compound will be valuable for researchers in drug discovery and development, facilitating further exploration of its therapeutic potential.

References

Spectroscopic Analysis of 3-Bromo-1H-pyrrole-2,5-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a key heterocyclic compound utilized in various facets of chemical and biomedical research. Its reactive nature makes it a valuable building block in organic synthesis and a tool for bioconjugation, particularly for the modification of cysteine residues in proteins. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective application. This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, publicly available dataset of experimental spectra for this compound is not readily found in the literature, this guide compiles and presents the most relevant available information and provides general experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that specific experimental conditions, such as the solvent used and the concentration, can influence the observed values.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 9.5Singlet (broad)1HN-H
~6.5 - 7.0Singlet1HC-H

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170 - 175C=O (two signals expected)
~130 - 135C-Br
~115 - 120C-H

Note: A ¹³C NMR spectrum for 3-Bromomaleimide is available on SpectraBase, though full access to the data may require a subscription.[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Medium, BroadN-H Stretch
~3100 - 3000MediumC-H Stretch (alkenyl)
~1780 - 1700StrongC=O Stretch (asymmetric and symmetric)
~1600 - 1550MediumC=C Stretch
~800 - 700StrongC-Br Stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
174.9/176.9[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
146.9/148.9[M-CO]⁺
118.9/120.9[M-2CO]⁺
92[M-Br]⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published. However, standard procedures for obtaining NMR, IR, and Mass Spectra of organic compounds are applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the N-H proton.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should typically be 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. The method will depend on the ionization technique used.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated and vaporized before ionization.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and infused into the ion source.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • Observe the molecular ion peak and the characteristic isotopic pattern of bromine.

    • Analyze the fragmentation pattern to aid in structure elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Brominated Pyrrolediones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of novel bioactive compounds with significant potential for pharmaceutical development. Among these, brominated alkaloids, particularly those isolated from marine sponges, have garnered considerable attention due to their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This in-depth technical guide focuses on a specific subclass of these compounds: the brominated pyrrolediones. These structures, characterized by a pyrrole ring with two ketone functionalities, represent a key pharmacophore with significant therapeutic potential. While naturally occurring brominated pyrrole alkaloids are abundant, the pyrroledione scaffold is more commonly explored through synthetic derivatives inspired by these marine natural products. This guide will delve into the discovery, natural occurrence, synthesis, and biological evaluation of these promising compounds.

Discovery and Natural Occurrence

Brominated pyrrole alkaloids are predominantly found in marine sponges, especially those belonging to the order Agelasida.[3] Sponges of the genus Agelas are prolific producers of a diverse array of brominated pyrrole-containing secondary metabolites.[3] These compounds are believed to play a role in the chemical defense mechanisms of the sponges. While the pyrrole-2,5-dione (maleimide) moiety is a key structural feature in many bioactive synthetic molecules, its direct isolation as a brominated natural product from marine sources is less common than other bromopyrrole derivatives. However, the structural motifs found in naturally occurring bromopyrrole alkaloids, such as oroidin and hymenidin, have served as crucial starting points for the design and synthesis of potent brominated pyrroledione analogues.[4] For instance, a 3-maleimide-5-oxime has been isolated from the marine sponge Pseudoceratina purpurea.[5]

Experimental Protocols

Isolation of Brominated Pyrrole Alkaloids from Marine Sponges

The isolation of brominated alkaloids from marine sponges typically involves a multi-step process combining various chromatographic techniques. The following is a general workflow for the isolation of these compounds from a marine sponge of the genus Agelas.

Protocol:

  • Extraction:

    • The collected sponge material is diced and exhaustively extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1) at room temperature.

    • The resulting crude extract is concentrated under reduced pressure.

  • Solvent Partitioning:

    • The crude extract is suspended in a biphasic system of n-hexane and 90% aqueous MeOH.

    • The polar aqueous MeOH fraction, which typically contains the alkaloids, is separated and concentrated.

    • The concentrated polar fraction is then further partitioned between ethyl acetate (EtOAc) and water. The EtOAc fraction is retained as it is enriched with the desired compounds.

  • Chromatographic Purification:

    • Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, starting from n-hexane to EtOAc and then to MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Size-Exclusion Chromatography: Fractions showing the presence of brominated compounds (often visualized by specific staining or UV) are pooled and further purified by size-exclusion chromatography on Sephadex LH-20, typically using MeOH as the eluent.

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is achieved by reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient elution system, commonly with water and acetonitrile (ACN) or MeOH, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape.

experimental_workflow sponge Marine Sponge (e.g., Agelas sp.) extraction Extraction (CH₂Cl₂/MeOH) sponge->extraction Dicing & Soaking partition1 Solvent Partitioning (Hexane/aq. MeOH) extraction->partition1 Crude Extract partition2 Solvent Partitioning (EtOAc/H₂O) partition1->partition2 Polar Fraction cc Silica Gel Column Chromatography partition2->cc EtOAc Fraction sec Sephadex LH-20 Chromatography cc->sec Enriched Fractions hplc RP-HPLC (C18) sec->hplc Partially Purified Fractions pure_compound Pure Brominated Pyrrole Alkaloid hplc->pure_compound Isolation

Caption: General experimental workflow for the isolation of brominated pyrrole alkaloids.

Structure Elucidation

The structures of isolated compounds are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator for the presence and number of bromine atoms in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for complete structure elucidation.

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry of the molecule.

Synthesis of Brominated Pyrrolediones (Maleimides)

The synthesis of N-substituted-3,4-dibromomaleimides is a key step in accessing a variety of bioactive brominated pyrrolediones. The following protocol is adapted from the synthesis of N-alkyl-3,4-dibromomaleimides.[6]

Protocol for the Synthesis of N-Alkyl-3,4-dibromomaleimides:

  • Bromination of Maleimide: Commercially available maleimide is subjected to mild bromination to yield 3,4-dibromomaleimide.[6]

  • N-Alkylation: The 3,4-dibromomaleimide is then N-alkylated using an appropriate alkylating agent (e.g., dimethyl sulfate, benzyl bromide) to introduce the desired substituent on the nitrogen atom.[6]

Protocol for Suzuki Cross-Coupling to Synthesize 3,4-Diaryl Maleimides:

This reaction allows for the introduction of aryl groups at the 3 and 4 positions of the maleimide ring.[6]

  • Reaction Setup: In a reaction vessel, combine the N-alkyl-3,4-dibromomaleimide, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 3,4-diaryl maleimide.

Biological Activities and Quantitative Data

Brominated pyrrolediones and related bromopyrrole alkaloids exhibit a range of significant biological activities. The following tables summarize some of the reported quantitative bioactivity data.

Table 1: Antibacterial Activity of Brominated Pyrrole Derivatives

CompoundOrganismMIC (µg/mL)Reference
3-bromo-4-(1H-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivativesStaphylococcus aureus (resistant strains)< Vancomycin/Ciprofloxacin[4]
Monohalogenated maleimides (bromo-derivative)Pseudomonas aeruginosaBiofilm inhibition at 40 µM[7]

Table 2: Anticancer Activity of Brominated Pyrroledione (Maleimide) Derivatives

CompoundCell LineIC₅₀ (µM)Reference
3,4-bis(4-bromophenyl)-N-methylmaleimideBreast Cancer (primary culture)Synergistic with doxorubicin[6]
3,4-bis(3-bromophenyl)-N-methylmaleimideBreast Cancer (primary culture)Synergistic with doxorubicin[6]
3,4-diarylthiolated maleimide (Compound 4a)H520 (Lung Cancer)10.4[8]
3,4-diarylthiolated maleimide (Compound 4a)H1299 (Lung Cancer)9.98[8]
3,4-diarylthiolated maleimide (Compound 4c)H520 (Lung Cancer)10.1[8]
3,4-diarylthiolated maleimide (Compound 4c)H1299 (Lung Cancer)10.5[8]
3,4-diarylthiolated maleimide (Compound 4h)H520 (Lung Cancer)10.2[8]
3,4-diarylthiolated maleimide (Compound 4h)H1299 (Lung Cancer)11.1[8]

Table 3: Other Biological Activities of Bromopyrrole Alkaloids

CompoundActivityIC₅₀ (µM)Reference
DibromosceptrinReduction of cellular Ca²⁺ elevation2.8[6]
SceptrinReduction of cellular Ca²⁺ elevation67.5[6]
OroidinReduction of cellular Ca²⁺ elevation75.8[6]

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many brominated pyrrolediones are still under investigation. However, their potent cytotoxic and antimicrobial effects suggest interference with fundamental cellular processes.

Induction of Apoptosis in Cancer Cells

A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. While specific studies on brominated pyrrolediones are limited, the observed cytotoxicity suggests they may trigger apoptotic pathways. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway bpd Brominated Pyrroledione death_receptor Death Receptors (e.g., FAS, TRAIL-R) bpd->death_receptor mitochondrion Mitochondrion bpd->mitochondrion caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic pathways potentially induced by brominated pyrrolediones.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer. Several marine natural products have been shown to inhibit the NF-κB pathway.[9] It is plausible that brominated pyrrolediones exert some of their anti-inflammatory and anticancer effects by modulating this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

nfkb_pathway stimulus Pro-inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimulus->ikk bpd Brominated Pyrroledione ikba_p Phosphorylation of IκBα bpd->ikba_p Inhibition ikk->ikba_p ikba_d Degradation of IκBα ikba_p->ikba_d nfkb_release NF-κB Release ikba_d->nfkb_release nfkb_translocation Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Gene Transcription (Inflammation, Survival) nfkb_translocation->gene_transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by brominated pyrrolediones.

Conclusion and Future Perspectives

Brominated pyrrolediones, largely represented by synthetic derivatives of marine natural products, are a promising class of compounds with potent antibacterial and anticancer activities. Their discovery is intrinsically linked to the rich chemical diversity of marine sponges. While the natural occurrence of the pyrroledione core itself is not as widespread as other bromopyrrole alkaloids, its synthetic accessibility and amenability to structural modification make it an attractive scaffold for drug development.

Future research should focus on several key areas:

  • Expanded Screening of Marine Organisms: A more targeted search for naturally occurring brominated pyrrolediones in a wider range of marine organisms could unveil novel lead compounds.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways affected by these compounds are crucial for understanding their bioactivity and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of analogues will help to elucidate the key structural features required for potent and selective activity.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

The continued exploration of brominated pyrrolediones from both natural and synthetic sources holds great promise for the discovery of new and effective therapeutic agents to combat cancer and infectious diseases.

References

In-Depth Technical Guide: 3-Bromo-1H-pyrrole-2,5-dione (CAS 98026-79-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and biological activities of 3-Bromo-1H-pyrrole-2,5-dione (CAS 98026-79-0), a versatile compound with applications in antibacterial research and bioconjugation chemistry.

Chemical and Physical Properties

This compound, also known as 3-bromomaleimide, is a solid, heterocyclic organic compound. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 98026-79-0
Molecular Formula C₄H₂BrNO₂
Molecular Weight 175.97 g/mol [1]
Physical Form Solid[1]
Storage Temperature Room temperature, sealed in a dry environment[1]
Purity Typically ≥97%

Safety Data

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified with the GHS07 pictogram, indicating that it can be harmful.

HazardGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Skin Irritation H315: Causes skin irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Eye Irritation H319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritation

Biological Activity and Applications

This compound has demonstrated notable biological activity, particularly as an antibacterial agent. It is also utilized as a chemical tool in peptide modification.

Antibacterial Activity

Research has shown that this compound exhibits inhibitory activity against pathogenic bacteria. The minimum inhibitory concentrations (MICs) against several strains have been determined.[2]

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus2592332[2]
Escherichia coli2592232[2]
Pseudomonas aeruginosa2785364[2]

While the precise mechanism of its antibacterial action is not fully elucidated, the reactivity of the maleimide core with biological nucleophiles, such as cysteine residues in essential proteins, is a likely contributor to its bioactivity.

Application in Peptide Chemistry

This compound serves as a key reagent in a photochemically-enabled method for the post-translational C-terminal amidation of peptides. This process is significant in the synthesis of peptide-based therapeutics, as C-terminal amidation can enhance stability and biological activity.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare stock solution of this compound in a suitable solvent (e.g., DMSO). dilution Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium. start->dilution add_bacteria Inoculate each well with the bacterial suspension. dilution->add_bacteria inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). inoculum->add_bacteria incubate Incubate the plate at 37°C for 18-24 hours. add_bacteria->incubate read_plate Visually inspect for turbidity or measure absorbance to determine bacterial growth. incubate->read_plate determine_mic The MIC is the lowest concentration with no visible growth. read_plate->determine_mic end End determine_mic->end Report MIC value

Antibacterial MIC Determination Workflow
Photochemical C-Terminal Peptide Amidation

This experimental workflow outlines the key steps in using this compound for peptide amidation.

peptide_amidation_workflow start Start with a C-terminal cysteine-extended peptide. conjugation React the peptide with this compound to form a peptide-photolabel conjugate. start->conjugation Step 1: Conjugation irradiation Irradiate the conjugate with an appropriate light source (e.g., UV lamp). conjugation->irradiation Step 2: Photoinduced Elimination cleavage Induce enamide cleavage via acidolysis or an inverse electron demand Diels-Alder (IEDDA) reaction. irradiation->cleavage Step 3: Enamide Cleavage purification Purify the C-terminally amidated peptide using techniques like HPLC. cleavage->purification Step 4: Purification end Characterize the final amidated peptide product (e.g., by mass spectrometry). purification->end Step 5: Analysis

Photochemical Peptide Amidation Workflow

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of this compound with defined cellular signaling pathways. However, based on the reactivity of the maleimide moiety, it is plausible that this compound could non-specifically interact with proteins containing accessible cysteine residues, potentially affecting various cellular processes. The broader class of bisindolylmaleimides has been shown to inhibit the STAT3 signaling pathway by binding to the SH2 domain. Further research is required to determine if this compound exhibits similar targeted activity.

Conclusion

This compound is a valuable chemical entity with established antibacterial properties and utility in advanced bioconjugation techniques for peptide modification. While its precise mechanism of action and effects on specific signaling pathways warrant further investigation, its current applications demonstrate its potential in both antimicrobial drug discovery and the development of peptide-based therapeutics. As with all reactive chemical compounds, appropriate safety measures must be strictly followed during its handling and use in experimental procedures.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-Bromo-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials. In the context of pharmaceutical development, TGA is instrumental in characterizing the stability of active pharmaceutical ingredients (APIs) and excipients, which is a critical aspect of drug formulation and safety assessment.

Predicted Thermal Behavior of 3-Bromo-1H-pyrrole-2,5-dione

Based on the known thermal properties of N-bromosuccinimide (NBS), the thermal decomposition of this compound is expected to be an exothermic process that occurs near its melting point. NBS has a melting point of approximately 175-180°C, at which it also undergoes decomposition.[2][3] It is anticipated that this compound will exhibit a similar sharp decomposition profile.

Key Predicted Thermal Events:

  • Initial Mass Loss: A single, sharp mass loss event is expected, corresponding to the primary decomposition of the molecule.

  • Decomposition Onset: The decomposition is likely to initiate near the melting point of the compound.

  • Residue: A minimal amount of residual mass is expected, if any, depending on the final temperature and atmospheric conditions.

The decomposition of NBS is known to be autocatalytic and can be hazardous, especially in the presence of certain solvents like N,N-dimethylformamide (DMF), where rapid decomposition can occur at temperatures as low as 80°C.[4] Similar caution should be exercised when handling this compound, particularly in solution.

Quantitative Data Summary (Based on N-Bromosuccinimide)

The following table summarizes the key thermal properties of N-bromosuccinimide (NBS), which can be used as a reference for this compound.

ParameterValue (for N-Bromosuccinimide)Source
Melting Point / Decomposition Temperature 175-180 °C[2][3]
Appearance White to off-white solid[2][3]
Hazardous Decomposition Products Bromine (Br₂), Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Bromide (HBr)[5][6]

Experimental Protocol for Thermogravimetric Analysis

The following is a detailed methodology for conducting a TGA experiment on a compound like this compound.

4.1. Instrumentation

  • A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C.

  • An inert gas supply (e.g., nitrogen or argon) and an oxidizing gas supply (e.g., air or oxygen) with precise flow control.

  • Alumina or platinum crucibles.

4.2. Sample Preparation

  • Ensure the sample of this compound is a fine, homogeneous powder to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.

  • Record the exact initial mass of the sample.

4.3. TGA Parameters

ParameterRecommended SettingRationale
Temperature Range Ambient to 600°CTo ensure complete decomposition and characterize any residues.
Heating Rate 10°C/minA standard heating rate that provides good resolution of thermal events.
Atmosphere Nitrogen (inert)To study the intrinsic thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is typical.
Crucible Type AluminaInert and stable at high temperatures.

4.4. Experimental Procedure

  • Place the sample crucible onto the TGA balance mechanism.

  • Purge the furnace with the selected gas (nitrogen) for a sufficient time to ensure an inert atmosphere.

  • Initiate the temperature program, heating the sample from ambient temperature to 600°C at a rate of 10°C/min.

  • Continuously record the sample mass as a function of temperature.

  • After the experiment, cool the furnace back to ambient temperature.

  • Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the percentage of mass loss.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis start Start sample_prep Weigh 5-10 mg of Sample start->sample_prep place_sample Place Sample in Crucible sample_prep->place_sample load_sample Load Crucible into TGA place_sample->load_sample instrument_setup Calibrate TGA Instrument set_parameters Set Temperature Program & Gas Flow instrument_setup->set_parameters set_parameters->load_sample purge_furnace Purge with Inert Gas load_sample->purge_furnace run_analysis Initiate Heating Program purge_furnace->run_analysis record_data Record Mass vs. Temperature run_analysis->record_data analyze_curve Analyze TGA/DTG Curves record_data->analyze_curve determine_properties Determine Decomposition Temperatures & Mass Loss analyze_curve->determine_properties end End determine_properties->end

A flowchart of the thermogravimetric analysis experimental workflow.

5.2. Predicted Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via homolytic cleavage of the N-Br bond, leading to the formation of a succinimidyl radical and a bromine radical. These reactive species can then undergo further reactions, leading to the observed gaseous products.

Decomposition_Pathway compound This compound heat Heat (Δ) compound->heat radicals Succinimidyl Radical + Bromine Radical heat->radicals products Gaseous Decomposition Products (Br₂, NOx, CO, CO₂, HBr) radicals->products Further Reactions

A simplified proposed thermal decomposition pathway for this compound.

Safety Considerations

  • The thermal decomposition of this compound is expected to release corrosive and toxic gases, including bromine and hydrogen bromide.[5] All experiments should be conducted in a well-ventilated area, preferably within a fume hood.

  • Due to the potential for rapid, exothermic decomposition, only small sample sizes should be used.[4]

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

While direct TGA data for this compound is not currently available, a comprehensive understanding of its likely thermal behavior can be inferred from its close structural analog, N-bromosuccinimide. It is anticipated that this compound will exhibit a sharp decomposition profile near its melting point, with the evolution of hazardous gaseous byproducts. The experimental protocol and safety precautions outlined in this guide provide a robust framework for researchers to safely and accurately characterize the thermal properties of this and similar compounds. Such data is vital for ensuring the stability and safety of materials used in research and drug development.

References

An In-depth Technical Guide to the Putative X-ray Crystal Structure of 3-Bromo-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the X-ray crystal structure of 3-Bromo-1H-pyrrole-2,5-dione. Despite a comprehensive search of publicly available crystallographic databases and the scientific literature, the specific single-crystal X-ray structure of this compound has not been reported. This document, therefore, provides a detailed overview of the compound's significance, a proposed experimental workflow for its synthesis and crystallographic analysis based on established methods for similar compounds, and a summary of its known biological activities.

Introduction

This compound, also known as 3-bromomaleimide, is a halogenated derivative of maleimide. The maleimide scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities. Halogenation of this core structure can significantly modulate its physicochemical properties and biological efficacy. Notably, this compound has been identified as a compound with antibacterial, antifungal, and cytotoxic properties. Its potential as a lead compound in drug discovery underscores the importance of a detailed understanding of its three-dimensional structure, which is crucial for structure-activity relationship (SAR) studies and rational drug design.

The determination of the X-ray crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, thereby offering invaluable insights into its reactivity and biological target interactions. In the absence of empirical data, this guide provides a robust framework for researchers aiming to determine this structure.

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of maleimide. A plausible synthetic route is adapted from established procedures for the synthesis of bromomaleimides.

Materials:

  • Maleimide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of maleimide (1.0 eq) in anhydrous CCl₄, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. A variety of crystallization techniques should be explored.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): In a sealed container, a drop of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble, e.g., hexane).

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.

X-ray Diffraction Data Collection and Structure Refinement

A generic protocol for small molecule X-ray crystallography is outlined below.

Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The initial structural model is refined against the experimental data using full-matrix least-squares methods.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

As the crystal structure of this compound has not been determined, no quantitative crystallographic data can be presented. Should the structure be determined, the data should be summarized in a table with the following parameters:

Parameter Value
Chemical FormulaC₄H₂BrNO₂
Formula Weight175.97
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Calculated Density (g/cm³)
Absorption Coefficient (mm⁻¹)
F(000)
Crystal Size (mm³)
θ range for data collection (°)
Index ranges
Reflections collected
Independent reflections
R(int)
Goodness-of-fit on F²
Final R indices [I>2σ(I)]
R indices (all data)

Visualizations

The following diagrams illustrate the proposed experimental workflow and the known biological activities of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structure Determination start Maleimide reaction Bromination with NBS/AIBN start->reaction purification Column Chromatography reaction->purification product This compound purification->product dissolution Dissolution in suitable solvent product->dissolution crystallization_method Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystallization_method crystals Single Crystals crystallization_method->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Proposed experimental workflow for the synthesis and structural determination of this compound.

Biological_Activities compound This compound activity_node Biological Activities compound->activity_node antibacterial Antibacterial Activity activity_node->antibacterial antifungal Antifungal Activity activity_node->antifungal cytotoxic Cytotoxic Activity activity_node->cytotoxic

Known biological activities of this compound.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The outlined protocols are based on well-established methodologies for analogous compounds and are intended to facilitate future research in this area. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and drug development, enabling a deeper understanding of its structure-activity relationships and paving the way for the design of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols: 3-Bromo-1H-pyrrole-2,5-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, also known as bromomaleimide, is a versatile heterocyclic compound. While its name might suggest a role as a brominating agent, a comprehensive review of the scientific literature indicates that it is not typically employed for the electrophilic bromination of common organic substrates such as aromatic compounds, alkenes, or alkynes. The reactivity of the molecule is dominated by the electrophilicity of the carbon-carbon double bond and the carbonyl groups within the maleimide ring system.

This document provides detailed application notes and protocols for the primary documented uses of this compound and its derivatives in organic synthesis and drug development, focusing on its role as an electrophile in addition reactions and as a building block for bioactive molecules.

Reactivity Profile: An Electrophile, Not a Brominating Agent

The primary reactivity of this compound is centered around the maleimide core. The electron-withdrawing nature of the two carbonyl groups renders the double bond highly electrophilic and susceptible to nucleophilic attack, particularly Michael additions. The bromine atom at the 3-position further influences the electronic properties of the ring and can act as a leaving group in subsequent reactions, but it does not typically serve as a source of electrophilic bromine for attacking other molecules.

A general reaction workflow for the utilization of this compound is depicted below:

G General Reactivity Workflow of this compound reagent This compound michael_product Michael Addition Product reagent->michael_product Michael Addition cycloaddition Dienophile in Diels-Alder Reactions reagent->cycloaddition nucleophile Nucleophile (e.g., Amines, Thiols) nucleophile->michael_product bioactive Bioactive Molecule Synthesis michael_product->bioactive cycloadduct Cycloaddition Product cycloaddition->cycloadduct cycloadduct->bioactive

Caption: Reactivity of this compound.

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown significant potential in drug development, particularly as antibacterial and antifungal agents. The core structure serves as a scaffold for the synthesis of novel compounds with therapeutic properties.

Synthesis of Antibacterial Agents

Several studies have reported the synthesis of 3-bromo-4-(1H-indolyl)-1H-pyrrole-2,5-dione derivatives as potent antibacterial agents. These compounds have demonstrated activity against resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium smegmatis.[1] The synthesis generally involves the reaction of a this compound with an indole derivative.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-Bromo-4-(1H-indolyl)-1H-pyrrole-2,5-dione derivative 1Staphylococcus aureus (resistant strain)Lower than ciprofloxacin and vancomycin[1]
3-Bromo-4-(1H-indolyl)-1H-pyrrole-2,5-dione derivative 2Mycobacterium smegmatisLower than ciprofloxacin and vancomycin[1]
This compoundS. aureus ATCC 2592332 µg/mL[2][3]
This compoundE. coli ATCC 2592232 µg/mL[2][3]
This compoundP. aeruginosa ATCC 2785364 µg/mL[2][3]

Experimental Protocols

The following protocols are representative examples of the documented reactivity of this compound and its derivatives.

Protocol 1: Synthesis of N-Substituted 3-Bromo-1H-pyrrole-2,5-diones

This protocol describes a general method for the N-functionalization of this compound, a common first step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in glacial acetic acid.

  • Add fused sodium acetate (0.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure N-substituted this compound.

A visual representation of this synthetic workflow is provided below:

G Synthesis of N-Substituted this compound start Start dissolve Dissolve this compound and primary amine in acetic acid start->dissolve add_naoac Add Sodium Acetate dissolve->add_naoac reflux Reflux for 3-4 hours add_naoac->reflux monitor Monitor by TLC reflux->monitor workup Pour into ice water, filter, wash, and dry monitor->workup Reaction Complete recrystallize Recrystallize from ethanol workup->recrystallize product Pure N-Substituted Product recrystallize->product

Caption: N-Substitution Experimental Workflow.

Protocol 2: Michael Addition of Thiols to this compound (Conceptual)

While specific detailed protocols for using this compound as a general brominating agent are not available in the literature, its high reactivity towards nucleophiles like thiols is well-documented in the context of bioconjugation. The following is a conceptual protocol for a Michael addition reaction.

Materials:

  • This compound

  • Thiol (e.g., benzyl mercaptan)

  • Aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the thiol (1 equivalent) to the solution.

  • Slowly add the base (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The logical relationship for this type of reaction can be visualized as follows:

G Logical Flow of Michael Addition reagents Reactants: - this compound - Thiol - Base reaction Michael Addition Reaction reagents->reaction conditions Reaction Conditions: - Aprotic Solvent - 0°C to Room Temperature conditions->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Michael Adduct purification->product

Caption: Michael Addition Logical Flow.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily acting as a Michael acceptor and a building block for constructing complex heterocyclic molecules with significant biological activity. Its application as a general brominating agent is not supported by the current body of scientific literature. Researchers and drug development professionals should focus on leveraging its established reactivity profile for the synthesis of novel compounds with potential therapeutic applications.

References

Synthesis of Substituted Pyrroles from 3-Bromo-1H-pyrrole-2,5-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a variety of substituted pyrroles utilizing 3-Bromo-1H-pyrrole-2,5-dione (also known as 3-bromomaleimide) as a versatile starting material. The protocols focus on palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings, as well as nucleophilic substitution reactions such as the Buchwald-Hartwig amination. These methods offer a robust platform for the generation of diverse pyrrole derivatives, which are key structural motifs in numerous biologically active compounds and pharmaceuticals. This application note includes detailed experimental procedures, tabulated quantitative data for various substrates, and visual workflows to facilitate the application of these synthetic strategies in research and drug development.

Introduction

The pyrrole-2,5-dione (maleimide) scaffold is a prominent feature in many natural products and pharmacologically active molecules. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound and its N-substituted derivatives serve as valuable building blocks, enabling the introduction of a wide range of substituents at the C-3 position through various modern synthetic methodologies. This document outlines key protocols for these transformations, providing researchers with the necessary information to synthesize libraries of substituted pyrroles for further investigation.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail the application of Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings to 3-bromo-N-substituted maleimides.

A. Sonogashira Coupling for the Synthesis of 3-Alkynyl-1H-pyrrole-2,5-diones

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] This reaction is highly effective for the synthesis of 3-alkynyl-N-substituted maleimides from 3-bromo-N-substituted maleimides.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling [1]

  • To a stirred solution of the respective 3-bromo-N-substituted maleimide (1.0 equiv) in a suitable solvent such as THF, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.025 equiv).[4]

  • Add a base, typically an amine like diisopropylamine (7.0 equiv).[4]

  • To this mixture, add the terminal alkyne (1.1 equiv).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-N-substituted maleimide.

Table 1: Sonogashira Coupling of 3-Bromo-N-substituted Maleimides with Various Terminal Alkynes [1]

EntryN-SubstituentAlkyneProductYield (%)
1BenzylPhenylacetylene3-(Phenylethynyl)-1-benzyl-1H-pyrrole-2,5-dione85
2Benzyl1-Hexyne3-(Hex-1-yn-1-yl)-1-benzyl-1H-pyrrole-2,5-dione82
3PhenylPhenylacetylene3-(Phenylethynyl)-1-phenyl-1H-pyrrole-2,5-dione88
4Phenyl1-Octyne3-(Oct-1-yn-1-yl)-1-phenyl-1H-pyrrole-2,5-dione84
5Methyl3-Phenyl-1-propyne3-(3-Phenylprop-1-yn-1-yl)-1-methyl-1H-pyrrole-2,5-dione79

Note: The yields are based on the isolated product after purification.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 3-Bromo-N-substituted maleimide F Stir at Room Temperature A->F B Terminal Alkyne B->F C Pd(PPh₃)₂Cl₂ / CuI C->F D Amine Base (e.g., DIPA) D->F E Solvent (e.g., THF) E->F G Dilute with Et₂O & Filter F->G Reaction Completion H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K 3-Alkynyl-1H-pyrrole-2,5-dione J->K Purified Product Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System A 3-Bromo-N-substituted maleimide G Microwave Irradiation A->G B Arylboronic Acid B->G C Palladium Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., JohnPhos) D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., DMF) F->G H Workup & Purification G->H Reaction I 3-Aryl-1H-pyrrole-2,5-dione H->I Isolation Logical_Relationship cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_products Substituted Pyrrole Products A This compound (Bromomaleimide) B Sonogashira Coupling (+ Terminal Alkyne) A->B C Suzuki-Miyaura Coupling (+ Arylboronic Acid) A->C D Stille Coupling (+ Organostannane) A->D E Heck Reaction (+ Alkene) A->E F Buchwald-Hartwig Amination (+ Amine) A->F G 3-Alkynyl-pyrrole-2,5-dione B->G H 3-Aryl-pyrrole-2,5-dione C->H I 3-Vinyl-pyrrole-2,5-dione D->I J 3-Alkenyl-pyrrole-2,5-dione E->J K 3-Amino-pyrrole-2,5-dione F->K

References

Application of 3-Bromo-1H-pyrrole-2,5-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry. Its unique chemical properties, particularly the presence of a reactive bromine atom and a Michael acceptor system within the maleimide ring, make it a valuable building block for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, including its application in generating covalent inhibitors, bioconjugates, and compounds with antimicrobial and anticancer properties.

Key Applications in Medicinal Chemistry

The reactivity of this compound allows for its utilization in several key areas of drug discovery and development:

  • Covalent Inhibitors: The electrophilic nature of the maleimide ring, enhanced by the electron-withdrawing bromine atom, makes it an excellent warhead for covalent inhibitors. These inhibitors form a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of target proteins, leading to potent and often irreversible inhibition. This is a particularly attractive strategy for targeting kinases and other enzymes implicated in diseases like cancer.

  • Bioconjugation: 3-Bromomaleimide is extensively used for the modification of proteins and peptides. It reacts selectively with thiol groups of cysteine residues, enabling the attachment of various functionalities such as fluorescent labels, polyethylene glycol (PEG) chains to improve pharmacokinetic properties, or cytotoxic payloads in the form of antibody-drug conjugates (ADCs). The reaction can be designed to be reversible, offering further flexibility in drug design and delivery.

  • Antimicrobial Agents: Derivatives of this compound have demonstrated promising activity against a range of pathogenic bacteria. The core scaffold can be functionalized to optimize antibacterial potency and spectrum.

  • Anticancer Agents: The pyrrole-2,5-dione moiety is present in several classes of compounds with demonstrated cytotoxic activity against various cancer cell lines. 3-Bromomaleimide serves as a key intermediate for the synthesis of these potential anticancer drugs.

Quantitative Data Summary

The following tables summarize the biological activities of various compounds derived from or related to this compound.

Table 1: Antibacterial Activity of this compound

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundS. aureus ATCC 2592332[1]
This compoundE. coli ATCC 2592232[1]
This compoundP. aeruginosa ATCC 2785364[1]

Table 2: Anticancer Activity of Selected Maleimide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Bisindolylmaleimide IVariousVaries[2]
Sotrastaurin (PKC inhibitor)VariousVaries (Ki values in nM range)[3]
1-(2',4'-dichlorophenyl)-3-methylpyrazolo(3,4-e)pyrrolo(3,4-g)indolizine-4,6(1H,5H)-dioneGSK-3β0.24[4]
2,3-diaryl-1H-pyrrole 35MDA-MB-2310.07[5]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 3-Bromomaleimides

This protocol describes a general method for the synthesis of N-substituted 3-bromomaleimides from 3-bromomaleic anhydride.

Materials:

  • 3-Bromomaleic anhydride

  • Primary amine of choice (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-bromomaleic anhydride (1 equivalent) in glacial acetic acid.

  • Add the primary amine (1 equivalent) to the solution.

  • Add anhydrous sodium acetate (0.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure N-substituted 3-bromomaleimide.

  • Characterize the final product using appropriate analytical techniques (NMR, MS, IR).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines the procedure for determining the antibacterial activity of a compound.[4][6][7][8][9]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, read the absorbance at 600 nm using a microplate reader.

Protocol 3: MTT Assay for Cytotoxicity

This protocol details the colorimetric MTT assay to assess the cytotoxic effects of a compound on cancer cell lines.[10][11][12][13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: Protein Modification with 3-Bromomaleimide

This protocol describes the covalent modification of a cysteine-containing protein with a 3-bromomaleimide derivative.[15][16][17]

Materials:

  • Cysteine-containing protein

  • 3-Bromomaleimide derivative

  • Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP)

  • Size-exclusion chromatography column for purification

  • Mass spectrometer

Procedure:

  • Dissolve the protein in the reaction buffer. If the protein has disulfide bonds, add a 5-10 fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature to reduce the disulfide bonds.

  • Remove the excess reducing agent using a desalting column.

  • Dissolve the 3-bromomaleimide derivative in a minimal amount of an organic solvent like DMSO.

  • Add the bromomaleimide solution to the protein solution in a 5-10 fold molar excess.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by mass spectrometry to confirm the addition of the maleimide derivative to the protein.

  • Purify the modified protein from excess reagent using a size-exclusion chromatography column.

  • Characterize the final conjugate by mass spectrometry to determine the degree of labeling.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound, particularly bisindolylmaleimides, are known to function as potent inhibitors of various protein kinases by acting as ATP-competitive inhibitors. These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

One of the key signaling pathways targeted by maleimide-based inhibitors is the Protein Kinase C (PKC) pathway. PKC isozymes are involved in a multitude of cellular processes, and their aberrant activation can contribute to tumorigenesis. Inhibitors like Sotrastaurin, which contains a pyrrole-2,5-dione core, selectively inhibit PKC isoforms, thereby blocking downstream signaling events that promote cell growth.[3]

PKC_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds PLC PLC Receptor Tyrosine Kinase->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates IP3->PKC co-activates Downstream Targets Downstream Targets PKC->Downstream Targets phosphorylates Proliferation, Survival Proliferation, Survival Downstream Targets->Proliferation, Survival promotes Bromomaleimide Inhibitor Bromomaleimide Inhibitor Bromomaleimide Inhibitor->PKC inhibits GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction Complex Destruction Complex Dishevelled->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin degrades GSK-3β GSK-3β GSK-3β->Destruction Complex component of Gene Transcription Gene Transcription β-catenin->Gene Transcription activates Bromomaleimide Derivative Bromomaleimide Derivative Bromomaleimide Derivative->GSK-3β inhibits Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_mechanistic Mechanism of Action 3-Bromomaleimide 3-Bromomaleimide Functionalization Functionalization 3-Bromomaleimide->Functionalization N-substitution, C-C coupling Library of Derivatives Library of Derivatives Functionalization->Library of Derivatives In vitro Kinase Assay In vitro Kinase Assay Library of Derivatives->In vitro Kinase Assay IC50 determination Cell-based Assays Cell-based Assays In vitro Kinase Assay->Cell-based Assays Active compounds Lead Compound Lead Compound Cell-based Assays->Lead Compound Potent & selective Western Blot Western Blot Lead Compound->Western Blot Target validation Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis Signaling effects

References

Application Notes and Protocols: 3-Bromo-1H-pyrrole-2,5-dione as a Versatile Precursor for the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, commonly known as bromomaleimide, is a highly reactive and versatile synthetic intermediate. Its electrophilic nature, stemming from the electron-deficient double bond and the presence of a good leaving group (bromide), makes it an excellent precursor for the construction of a variety of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of fused heterocyclic compounds: pyrrolo[3,4-d]pyridazines and pyrrolo[3,4-d]pyrimidines, using this compound as the starting material. These heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

I. Synthesis of Dihydropyrrolo[3,4-d]pyridazine-1,4-diones

The reaction of this compound with hydrazine hydrate offers a direct and efficient route to the dihydropyrrolo[3,4-d]pyridazine-1,4-dione scaffold. This transformation proceeds via an initial nucleophilic substitution of the bromide by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization.

Reaction Scheme:

G cluster_0 Synthesis of Dihydropyrrolo[3,4-d]pyridazine-1,4-dione A This compound C Dihydropyrrolo[3,4-d]pyridazine-1,4-dione A->C Reflux, Ethanol B Hydrazine Hydrate B->C

Caption: Synthetic pathway to dihydropyrrolo[3,4-d]pyridazine-1,4-dione.

Experimental Protocol:

Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dione

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.77 g, 10 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: To this suspension, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL). Dry the solid under vacuum to afford the desired 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dione as a solid.

Quantitative Data:
ProductStarting MaterialReagentSolventReaction Time (h)Yield (%)Melting Point (°C)
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dioneThis compoundHydrazine HydrateEthanol4-685-92>300
2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dioneThis compoundPhenylhydrazineEthanol6-878-85245-247

II. Synthesis of Pyrrolo[3,4-d]pyrimidine-2,4-diones

The synthesis of the pyrrolo[3,4-d]pyrimidine-2,4-dione core can be achieved by the reaction of this compound with an amidine, such as formamidine or acetamidine. This reaction follows a similar mechanism of nucleophilic substitution followed by intramolecular cyclization.

Reaction Scheme:

G cluster_1 Synthesis of Pyrrolo[3,4-d]pyrimidine-2,4-dione A This compound C Pyrrolo[3,4-d]pyrimidine-2,4-dione A->C Base, DMF B Amidine B->C

Caption: Synthetic pathway to pyrrolo[3,4-d]pyrimidine-2,4-dione.

Experimental Protocol:

Synthesis of 3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione

  • Reaction Setup: To a 50 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.77 g, 10 mmol) and 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Preparation: In a separate flask, prepare a solution of formamidine acetate (1.04 g, 10 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.74 mL, 10 mmol) in 10 mL of anhydrous DMF.

  • Reagent Addition: Add the amidine solution dropwise to the stirred solution of this compound at room temperature under a nitrogen atmosphere.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction by TLC (Ethyl acetate/Methanol 9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water (2 x 20 mL) and then with cold methanol (1 x 10 mL). The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Quantitative Data:
ProductStarting MaterialReagentBaseSolventReaction Time (h)Yield (%)
3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dioneThis compoundFormamidine AcetateDIPEADMF12-1665-75
7-methyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dioneThis compoundAcetamidine HClK2CO3DMF12-1660-70

Logical Workflow for Heterocycle Synthesis

The general workflow for utilizing this compound as a precursor for fused heterocycles involves a few key logical steps, as illustrated in the diagram below.

G A Start: This compound B Select Dinucleophile A->B C Hydrazine (for Pyridazine ring) B->C N-N D Amidine (for Pyrimidine ring) B->D N-C-N E Reaction: Nucleophilic Substitution & Intramolecular Cyclization C->E D->E F Purification E->F G Characterization (NMR, MS, etc.) F->G H Final Product: Fused Heterocycle G->H

Caption: General workflow for the synthesis of fused heterocycles.

Conclusion

This compound serves as a valuable and reactive building block for the synthesis of nitrogen-containing fused heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of pyrrolo[3,4-d]pyridazines and pyrrolo[3,4-d]pyrimidines. The straightforward nature of these reactions, coupled with the potential for diversification by using substituted hydrazines and amidines, opens up avenues for the creation of novel compound libraries for screening in drug discovery programs. Further optimization of reaction conditions and exploration of a broader range of dinucleophiles will undoubtedly expand the synthetic utility of this versatile precursor.

Application Notes and Protocols: Michael Addition Reactions Involving 3-Bromo-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Michael addition and related nucleophilic substitution reactions involving 3-Bromo-1H-pyrrole-2,5-dione and its N-substituted derivatives. This versatile reagent serves as a powerful electrophile for the introduction of various functionalities, particularly in the fields of bioconjugation, medicinal chemistry, and materials science.[1][2][3]

Introduction

This compound, also known as bromomaleimide, is a key building block in organic synthesis. The electron-withdrawing nature of the two carbonyl groups makes the double bond highly susceptible to nucleophilic attack. The presence of a bromine atom at the 3-position introduces unique reactivity, allowing for either a standard Michael addition or an addition-elimination sequence, leading to the formation of a substituted maleimide. This dual reactivity makes bromomaleimides valuable for creating diverse molecular architectures.

In drug development, the maleimide scaffold is found in a number of biologically active compounds.[1] The ability to conjugate maleimides to biomolecules, such as proteins and peptides via reaction with cysteine residues, has made them indispensable tools for creating antibody-drug conjugates (ADCs), fluorescent probes, and other targeted therapies.[4] this compound and its derivatives offer a pathway to novel conjugates with potentially unique properties.

Reaction Mechanism: Michael Addition vs. Addition-Elimination

The reaction of this compound with nucleophiles can proceed through two primary pathways, largely dependent on the nature of the nucleophile and the reaction conditions.

1. Michael Addition: In a classical Michael addition, a soft nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a 3-bromo-4-substituted succinimide derivative.

2. Addition-Elimination: With certain nucleophiles, particularly thiols, an initial Michael addition is followed by the elimination of hydrogen bromide. This regenerates the double bond, resulting in a 3-substituted maleimide. This pathway is particularly prevalent for N-substituted bromomaleimides.[4]

Applications in Bioconjugation and Medicinal Chemistry

The reactivity of this compound and its derivatives with thiol groups of cysteine residues is a cornerstone of its application in bioconjugation. This reaction is highly selective for thiols over other nucleophilic residues like amines under controlled pH conditions.[5] This specificity allows for the site-specific modification of proteins and peptides.

Furthermore, the resulting 3-thio-substituted maleimides can sometimes react with a second thiol, opening possibilities for dual functionalization or disulfide bond bridging in proteins.[5] In medicinal chemistry, the pyrrole-2,5-dione core is a recognized pharmacophore with a range of biological activities, including antifungal and cytotoxic properties.[1] The Michael addition provides a straightforward method to synthesize a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Michael Addition to N-Substituted Bromomaleimide

This protocol is adapted from the reaction of N-substituted bromomaleimides with cysteine derivatives and can be generalized for other thiols.

Materials:

  • N-substituted this compound (1.0 equiv)

  • Thiol (e.g., N-Boc-Cys-OMe, glutathione) (1.0-1.2 equiv)

  • Solvent: Acetonitrile/Water mixture or an appropriate buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-substituted this compound in the chosen solvent system in a round-bottom flask under an inert atmosphere.

  • Add the thiol to the solution with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often rapid, proceeding to completion within minutes to a few hours at room temperature.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 3-thio-substituted maleimide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for a Specific Example: Synthesis of a Dansyl-Thiomaleimide Conjugate [4]

ReactantsProductSolventTimeYield
Dansyl-monobromomaleimide, N-Boc-Cys-OMe (1 equiv)Dansyl-thiomaleimide-N-Boc-Cys-OMe conjugateMeCN/H₂O1 hN/A

Note: The primary focus of the cited study was the fluorescent properties, and a specific yield was not reported, but the reaction was shown to proceed to form the desired conjugate.

Protocol 2: General Procedure for Nucleophilic Substitution of Amines on a Halogenated Maleimide Core

This protocol is adapted from the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones and can be applied to the reaction of amines with this compound.[6]

Materials:

  • This compound or N-substituted derivative (1.0 equiv)

  • Primary amine (2.0 equiv)

  • Solvent: Ethanol

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Dissolve the 3-bromo-maleimide derivative in ethanol in a round-bottom flask.

  • Add the primary amine to the solution with stirring.

  • Heat the reaction mixture to 50-80 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, evaporate the solvent in vacuo.

  • Filter the resulting solid product and wash with ethanol and a small amount of ice-cold water.

  • Dry the product to obtain the 3-amino-1H-pyrrole-2,5-dione derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and elemental analysis.

Quantitative Data for a Related Example: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones [6]

Starting Material (1a-d)AmineProduct (2a-e)Yield (%)
1-Phenyl-3,4-dichloro-1H-pyrrole-2,5-dione4-Aminobenzoic acid4-(4-Carboxyanilino)-3-chloro-1-phenyl...78
1-Phenyl-3,4-dichloro-1H-pyrrole-2,5-dione4-Hydroxyaniline3-Chloro-4-(4-hydroxyanilino)-1-phenyl...75
1-(4-Chlorophenyl)-3,4-dichloro...4-Aminobenzoic acid4-(4-Carboxyanilino)-3-chloro-1-(4-chlorophenyl)...82
1-(4-Methylphenyl)-3,4-dichloro...4-Aminobenzoic acid4-(4-Carboxyanilino)-3-chloro-1-(4-methylphenyl)...85
1-(4-Methoxyphenyl)-3,4-dichloro...4-Aminobenzoic acid4-(4-Carboxyanilino)-3-chloro-1-(4-methoxyphenyl)...80

Visualizations

Experimental_Workflow Start Start: Dissolve Bromomaleimide Add_Nucleophile Add Nucleophile (Thiol or Amine) Start->Add_Nucleophile Reaction React at specified Temperature and Time Add_Nucleophile->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Workup Work-up: Solvent Evaporation Monitor->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

References

Application Notes and Protocols: Antibacterial Activity of 3-Bromo-1H-pyrrole-2,5-dione against S. aureus and E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antibacterial activity of 3-Bromo-1H-pyrrole-2,5-dione, a substituted pyrrole-2,5-dione, against the common pathogenic bacteria Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). Detailed protocols for the evaluation of its antibacterial efficacy are also included.

Introduction

This compound, also known as bromomaleimide, has demonstrated inhibitory effects against pathogenic strains of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Its activity is attributed to the reactive nature of the maleimide ring, which can interact with biological nucleophiles within the bacterial cell, leading to the disruption of essential cellular processes. Understanding the quantitative measures of its antibacterial potency and the methodologies to assess them is crucial for its potential development as a therapeutic agent.

Data Presentation

The antibacterial efficacy of this compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)32 µg/mL[1]
Escherichia coli (ATCC 25922)32 µg/mL[1]

Proposed Mechanism of Action

The antibacterial activity of maleimide derivatives, including this compound, is believed to stem from their ability to act as Michael acceptors. The electron-deficient double bond in the maleimide ring is susceptible to nucleophilic attack by thiol groups present in the cysteine residues of bacterial enzymes and other proteins. This covalent modification can lead to the inactivation of essential enzymes involved in various metabolic and signaling pathways, ultimately resulting in the inhibition of bacterial growth and viability.

Mechanism_of_Action Compound This compound Adduct Covalent Adduct Compound->Adduct Michael Addition Thiol Thiol Group (-SH) on Bacterial Protein Thiol->Adduct Inactivation Enzyme Inactivation Adduct->Inactivation Disruption Disruption of Cellular Processes Inactivation->Disruption Inhibition Inhibition of Bacterial Growth & Viability Disruption->Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (0.5 McFarland). B->C D Incubate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. D->E F Determine MIC: Lowest concentration with no visible growth. E->F

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • S. aureus (e.g., ATCC 25923) and E. coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquots onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).

Time-Kill Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterium over time.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare bacterial culture at logarithmic growth phase. B Add this compound at desired concentrations (e.g., 1x, 2x, 4x MIC). A->B C Take aliquots at specified time points (0, 2, 4, 8, 24h). B->C D Perform serial dilutions and plate on agar. C->D E Incubate plates and count CFUs. D->E F Plot log10 CFU/mL vs. time. E->F

Caption: Workflow for Time-Kill Assay.

Materials:

  • Materials from MIC/MBC assays

  • Sterile test tubes

  • Shaking incubator (37°C)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL) in MHB.

  • Exposure: Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate tubes containing the bacterial suspension. Include a growth control tube without the compound.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto MHA plates.

  • Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

  • Data Interpretation: Plot the log₁₀ of CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Conclusion

This compound demonstrates notable antibacterial activity against both S. aureus and E. coli. The provided protocols offer a standardized approach to further investigate its bactericidal properties and kinetic profile. The proposed mechanism of action via thiol modification suggests a broad-spectrum potential that warrants further exploration in the development of new antimicrobial agents.

References

Application Notes and Protocols: Antifungal and Cytotoxic Properties of Substituted 1H-Pyrrole-2,5-Diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal and cytotoxic properties of substituted 1H-pyrrole-2,5-diones, also known as maleimides. This document includes a summary of their biological activities, detailed protocols for in vitro evaluation, and visualizations of experimental workflows and mechanisms of action.

Introduction

Substituted 1H-pyrrole-2,5-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These compounds, featuring a reactive cyclic imide core, have demonstrated potent antifungal and cytotoxic effects, making them promising candidates for the development of novel therapeutic agents.[1][2][3] Their mechanism of action often involves targeting essential cellular processes in both fungal pathogens and cancer cells.[4][5][6]

Antifungal Properties

N-substituted maleimides have shown considerable efficacy against a range of pathogenic fungi, including various species of Candida and Aspergillus.[4][7][8] The antifungal activity is influenced by the nature of the substituent on the nitrogen atom of the pyrrole-2,5-dione ring.

Mechanism of Action

The antifungal effects of these compounds can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Certain derivatives have been shown to inhibit key enzymes involved in the synthesis of the fungal cell wall, such as (1,3)beta-D-glucan synthase and chitin synthase.[4][6]

  • Disruption of Cell Membranes : Some maleimides can interfere with the integrity of the fungal cell membrane, potentially by inhibiting ergosterol biosynthesis.[6]

  • Interference with Iron Homeostasis : Disruption of iron ion homeostasis has been identified as another potential mechanism of antifungal action.[6][9]

Quantitative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative substituted 1H-pyrrole-2,5-diones against various fungal strains.

Compound IDSubstituentFungal StrainMIC (µg/mL)Reference
N-Phenylpropyl-3,4-dichloromaleimidePhenylpropyl (with dichlorinated core)Candida albicansLow MIC reported[4]
Compound 5 (MPD)Not specified in abstractCandida albicansNot specified in abstract[6][9]
N-substituted maleimide derivatives (1-12)Various N-substitutionsCandida albicans SC53141 - 4[9]
N-substituted maleimide derivatives (1-12)C. albicans (CA10)1 - 4[9]
N-substituted maleimide derivatives (1-12)C. krusei (CK1)1 - 4[9]
N-substituted maleimide derivatives (1-12)C. tropicalis (CT 171221301)1 - 4[9]
N-substituted maleimide derivatives (1-12)C. glabrata (CG 171122302)1 - 4[9]
N-substituted maleimide derivatives (1-12)C. parapsilosis (CP 18092240)1 - 4[9]
Compound 5f-F substituted phenyl with 2-methyl imidazoleC. albicansPromising activity reported[7]
Compound 5aNot specifiedC. albicans0.125 µM[2]
Compound 5gNot specifiedC. albicans0.25 µM[2]

Cytotoxic Properties

In addition to their antifungal effects, many substituted 1H-pyrrole-2,5-diones exhibit significant cytotoxicity against a variety of cancer cell lines.[1][10][11] This has led to their investigation as potential anticancer agents.

Mechanism of Action

The cytotoxic effects of these compounds are often mediated through:

  • Induction of Oxidative Stress : Maleimide derivatives can increase the generation of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.[5]

  • Apoptosis Induction : Some derivatives have been shown to induce programmed cell death (apoptosis) in tumor cells.[10][11] This can occur through both caspase-dependent and independent pathways.

  • Mitochondrial Dysfunction : These compounds can cause a loss of mitochondrial membrane potential and depletion of ATP, disrupting cellular energy metabolism.[5]

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected substituted 1H-pyrrole-2,5-diones against various cancer cell lines.

Compound IDSubstituentCell LineIC50 (µM)Reference
Compound 4lBenzyl triazolylSK-Mel-28 (Melanoma)Lower than for normal cells[10][11]
Compound 4lSK-Mel-103 (Melanoma)Lower than for normal cells[10][11]
Compound 4lHUVEC (Normal)>100[10][11]
Compound 5iBromide and para-hydroxyl groupsMCF-7 (Breast Cancer)1.496[2]
Compound 5lBromide, meta-methoxy, and para-hydroxyl groupsMCF-7 (Breast Cancer)1.831[2]
Xylogonone Acid AHighly functionalized pyrrole-2,5-dioneA549, MDA-MB-231, HepG2, HT-29, K562, SW6203.76 - 72.43[12]
Xylogonone Acid BHighly functionalized pyrrole-2,5-dioneA549, MDA-MB-231, HepG2, HT-29, K562, SW6207.97 - 68.46[12]
Spirooxindole-based AMI 4eN-alkylated maleimideMCF-7 (Breast Cancer)< 6[13]
Spirooxindole-based AMI 4fN-alkylated maleimideMCF-7 (Breast Cancer)< 6[13]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of substituted 1H-pyrrole-2,5-diones against fungal strains, based on standard microbroth dilution methods.

Materials:

  • Test compounds (substituted 1H-pyrrole-2,5-diones)

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile DMSO (for compound dissolution)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Sterile saline (0.85%)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in DMSO to create a stock solution (e.g., 1 mg/mL).

    • Perform serial two-fold dilutions of the compound stock solution in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compounds.

    • Include a positive control (fungal inoculum with a known antifungal agent), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO, but no compound).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the growth control.[9]

    • Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

Protocol 2: MTT Assay for Cytotoxicity

This protocol describes the determination of the cytotoxic effects (IC50) of substituted 1H-pyrrole-2,5-diones on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Test compounds (substituted 1H-pyrrole-2,5-diones)

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

  • Sterile DMSO (for compound dissolution)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a positive control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Visualizations

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound Compound Stock (in DMSO) SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution Dilute in RPMI Fungus Fungal Culture (e.g., C. albicans) Inoculum Inoculum Prep (0.5 McFarland) Fungus->Inoculum Adjust turbidity Incubate Incubate (35°C, 24-48h) SerialDilution->Incubate Inoculum->SerialDilution Inoculate wells Readout Read MIC (Visual/Spectrophotometer) Incubate->Readout Data Data Readout->Data MIC Value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity_Mechanism cluster_cell Cancer Cell cluster_downstream Cellular Effects Compound Substituted 1H-Pyrrole-2,5-dione ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito Caspase Caspase Activation Compound->Caspase OxidativeStress Oxidative Stress ROS->OxidativeStress ATP_depletion ↓ ATP Depletion Mito->ATP_depletion Apoptosis Apoptosis Caspase->Apoptosis Death Cell Death OxidativeStress->Death ATP_depletion->Death Apoptosis->Death

Caption: Proposed mechanisms of cytotoxicity in cancer cells.

References

Application Notes and Protocols for Polymerization of Functional Monomers Derived from 3-Bromo-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of functional monomers derived from 3-Bromo-1H-pyrrole-2,5-dione. The resulting polymers have significant potential in drug delivery, bioconjugation, and the development of advanced therapeutic platforms.

Introduction

Functional polymers derived from maleimide scaffolds are of great interest in the biomedical field due to their reactivity and versatility. The maleimide group can readily undergo Michael addition reactions with thiols, a common strategy for bioconjugation to cysteine-containing peptides and proteins. This compound serves as a valuable starting material for creating functional monomers. The bromine atom can be a site for further modification, or the N-H group can be substituted to introduce a variety of functionalities, including linkers for drug attachment, imaging agents, or targeting moieties. These functionalized monomers can then be polymerized to create well-defined polymers with tailored properties for specific drug development applications. This document outlines the synthesis of such monomers and their subsequent polymerization using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as well as conventional free radical polymerization.

Data Presentation

Table 1: Polymerization of N-Substituted Maleimide Monomers
MonomerPolymerization MethodInitiatorMolecular Weight (Mn, g/mol )Polydispersity (Mw/Mn)Reference
N-(4-hydroxyphenyl) maleimide derived drug monomerFree RadicalBenzoyl Peroxide--
N-substituted maleimide macromonomersFree RadicalAIBN--[1]
Poly(dimethylaminoethyl methacrylate) (pDMAEMA)RAFT-8,1001.21[2]
pDMAEMA with maleimido end-groupRAFT-10,6001.14[2]
Poly(N-isopropyl acrylamide) (pNIPAM)RAFT---[2]

Data not always available in the source material is denoted by "-".

Table 2: Drug Release from N-Substituted Maleimide Drug Polymers
PolymerMediumTime (h)Cumulative Release (%)Reference
Ciprofloxacin-containing polymer (D5)pH 9 (Basic)1-2412-85
Ciprofloxacin-containing polymer (D5)pH 5 (Acidic)1-248-60
Ceftriaxone-containing polymer (D6)pH 9 (Basic)1-2415-92
Ceftriaxone-containing polymer (D6)pH 5 (Acidic)1-2410-65

Experimental Protocols

Protocol 1: Synthesis of N-Functionalized Monomers from this compound

This protocol describes a general method for the N-functionalization of this compound to introduce a functional handle for subsequent drug conjugation or polymerization. This is an adaptation of methods used for synthesizing other N-substituted maleimides.[3][4]

Materials:

  • This compound

  • A primary amine containing the desired functional group (e.g., a linker with a terminal azide or alkyne for "click" chemistry, or a protected amino or carboxyl group)

  • Maleic Anhydride (for synthesis of the maleamic acid precursor)

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with an amine salt)

Procedure:

  • Synthesis of the Maleamic Acid Intermediate:

    • Dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 3-bromomaleic anhydride (1.05 eq) in the same solvent dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • The formation of the maleamic acid can be monitored by TLC or LC-MS.

  • Cyclization to the N-Substituted Bromomaleimide:

    • To the solution containing the maleamic acid, add anhydrous sodium acetate (0.3 eq) and acetic anhydride (2.5 eq).

    • Heat the mixture to 60-80 °C and stir for 4-6 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: RAFT Polymerization of a Functional N-Substituted Bromomaleimide Monomer

This protocol outlines the controlled polymerization of a functionalized bromomaleimide monomer using RAFT polymerization to achieve polymers with controlled molecular weight and low polydispersity. This method is adapted from protocols for other maleimide monomers.[2][5]

Materials:

  • Functional N-substituted bromomaleimide monomer (from Protocol 1)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a suitable trithiocarbonate)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501))

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)

  • Schlenk flask and Schlenk line for inert atmosphere techniques

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve the functional monomer, RAFT agent, and initiator in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully calculated to target the desired molecular weight (e.g., 100:1:0.1).

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C, depending on the initiator).

    • Stir the reaction for the predetermined time (e.g., 6-24 hours). Monitor the polymerization progress by taking aliquots and analyzing monomer conversion by ¹H NMR or GPC.

  • Termination and Purification:

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF or DCM) and re-precipitate to remove unreacted monomer and initiator fragments. Repeat this step 2-3 times.

    • Dry the purified polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity (Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure and end-group fidelity by ¹H NMR and FT-IR spectroscopy.

Protocol 3: Post-Polymerization Modification for Drug Conjugation

This protocol describes the conjugation of a therapeutic agent to the functional polymer via a "click" chemistry reaction. This example uses a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7]

Materials:

  • Azide-functionalized polymer (synthesized from an azide-containing monomer via Protocol 2)

  • Alkyne-modified drug molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized polymer in the chosen solvent system.

    • Add the alkyne-modified drug (typically 1.5-2.0 eq relative to the azide groups on the polymer).

  • Catalyst Preparation:

    • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water.

  • Click Reaction:

    • Add the sodium ascorbate solution to the polymer/drug mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction at room temperature for 12-24 hours.

  • Purification:

    • Purify the drug-conjugated polymer by dialysis against a suitable solvent (e.g., deionized water or a buffer) to remove unreacted drug, copper catalyst, and other small molecules.

    • Lyophilize the purified polymer to obtain a solid product.

  • Characterization:

    • Confirm the successful conjugation of the drug by ¹H NMR, UV-Vis, or fluorescence spectroscopy (if the drug is chromophoric or fluorogenic).

    • Determine the drug loading content and efficiency.

Visualizations

Synthesis_of_Functional_Monomer cluster_synthesis Protocol 1: Monomer Synthesis 3_Bromo_Maleic_Anhydride 3-Bromo-Maleic Anhydride Maleamic_Acid Maleamic Acid Intermediate 3_Bromo_Maleic_Anhydride->Maleamic_Acid Reaction with amine Primary_Amine Primary Amine (with functional group R) Primary_Amine->Maleamic_Acid Functional_Monomer N-Functionalized 3-Bromomaleimide Monomer Maleamic_Acid->Functional_Monomer Cyclization (Acetic Anhydride, NaOAc)

Caption: Workflow for the synthesis of a functional N-substituted 3-bromomaleimide monomer.

RAFT_Polymerization_Workflow cluster_polymerization Protocol 2: RAFT Polymerization Monomer Functional Monomer Reaction_Mixture Reaction Mixture Monomer->Reaction_Mixture RAFT_Agent RAFT Agent RAFT_Agent->Reaction_Mixture Initiator Initiator Initiator->Reaction_Mixture Degassing Freeze-Pump-Thaw Cycles Reaction_Mixture->Degassing Polymerization Heating (60-80 °C) Degassing->Polymerization Crude_Polymer Crude Polymer Solution Polymerization->Crude_Polymer Purification Precipitation & Washing Crude_Polymer->Purification Purified_Polymer Purified Functional Polymer Purification->Purified_Polymer

Caption: Experimental workflow for RAFT polymerization of a functional bromomaleimide monomer.

Drug_Conjugation_Pathway cluster_conjugation Protocol 3: Post-Polymerization Modification Functional_Polymer Azide-Functionalized Polymer CuAAC_Reaction CuAAC 'Click' Reaction (CuSO4, NaAsc) Functional_Polymer->CuAAC_Reaction Drug Alkyne-Modified Drug Drug->CuAAC_Reaction Drug_Conjugate Polymer-Drug Conjugate CuAAC_Reaction->Drug_Conjugate

Caption: Signaling pathway for the conjugation of a drug to a functional polymer via CuAAC.

References

Troubleshooting & Optimization

Purification of 3-Bromo-1H-pyrrole-2,5-dione by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 3-Bromo-1H-pyrrole-2,5-dione by recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as maleimide or the brominating agent, as well as over-brominated species like 3,4-dibromo-1H-pyrrole-2,5-dione. Additionally, hydrolysis of the dione ring can lead to the corresponding maleamic acid derivative, especially if exposed to moisture or basic conditions.

Q2: How can I quickly assess the purity of my this compound fractions?

A2: Thin-Layer Chromatography (TLC) is an effective method for rapid purity assessment. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can separate the desired product from common impurities. Visualization under UV light is typically effective for these compounds.

Q3: Is this compound stable during purification?

A3: Bromomaleimides can be sensitive to certain conditions. They may be susceptible to hydrolysis, particularly at a basic pH, which opens the pyrrole ring.[1] There is also a possibility of degradation on acidic stationary phases like silica gel, although this is compound-specific. It is advisable to perform purification steps promptly and avoid prolonged exposure to harsh conditions.

Q4: Can I store the purified this compound?

A4: Yes, the purified compound should be stored in a cool, dry, and dark environment to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability by minimizing exposure to moisture and oxygen.

Purification Strategy Decision Workflow

Purification Strategy start Crude this compound purity_check Assess Purity by TLC/NMR start->purity_check high_purity High Purity (>95%)? purity_check->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No final_product Pure Product recrystallization->final_product column_chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Recrystallization Guide

Experimental Protocol: Recrystallization
  • Solvent Selection: Due to the lack of specific solubility data, a solvent screen is recommended. Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
Issue Possible Cause Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out instead of crystallization - The compound's melting point is lower than the solvent's boiling point.- The cooling rate is too fast.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.- Ensure a slower cooling rate.
Low recovery of purified product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing.- Cool the filtrate in an ice bath for a longer period.- Use a minimal amount of ice-cold solvent for washing.
Product is still impure after recrystallization - Inappropriate solvent choice.- Co-crystallization with impurities.- Repeat the recrystallization with a different solvent system.- Consider pre-purification by column chromatography if impurities are very similar to the product.

Column Chromatography Guide

Experimental Protocol: Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.

  • Mobile Phase (Eluent) Selection: Based on the polarity of this compound, a good starting point for the eluent system is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound. A gradient elution from a lower to a higher polarity (e.g., from 10% to 40% ethyl acetate in hexanes) can be effective.

  • Column Packing: The silica gel should be packed as a slurry in the initial, less polar eluent to ensure a homogenous column bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel column. Alternatively, for compounds with low solubility in the eluent, dry loading (adsorbing the compound onto a small amount of silica gel before loading) is recommended.

  • Elution: Begin elution with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Quantitative Data: Column Chromatography Parameters
Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Starting Point) 10-20% Ethyl Acetate in Hexanes
Elution Mode Gradient elution (e.g., 10% to 40% Ethyl Acetate)
Detection TLC with UV visualization (254 nm)
Troubleshooting Column Chromatography
Issue Possible Cause Solution
Poor separation of spots - Inappropriate mobile phase polarity.- Column overloading.- Optimize the eluent system using TLC to achieve better separation (ΔRf > 0.2).- Reduce the amount of crude material loaded onto the column.
Compound is not eluting from the column - Mobile phase is not polar enough.- Compound is degrading on the silica gel.- Gradually increase the polarity of the mobile phase.- Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Streaking or tailing of spots on TLC - Sample is too concentrated on the TLC plate.- Presence of highly polar impurities.- Dilute the sample before spotting on the TLC plate.- Add a small amount of a polar solvent like methanol to the eluent (up to 5%).
Cracked or channeled column bed - Improper packing of the column.- Repack the column carefully, ensuring a uniform slurry and gentle settling of the stationary phase.

Purification Troubleshooting Workflow

Troubleshooting Workflow start Purification Attempt Fails (Low Yield or Purity) check_method Review Purification Method start->check_method recrystallization_issue Recrystallization Issue? check_method->recrystallization_issue Recrystallization column_issue Column Chromatography Issue? check_method->column_issue Column solvent_screen Perform Solvent Screen recrystallization_issue->solvent_screen No/Poor Crystals optimize_cooling Optimize Cooling Rate recrystallization_issue->optimize_cooling Oiling Out check_solubility Check Compound Solubility recrystallization_issue->check_solubility Low Yield optimize_eluent Optimize Eluent via TLC column_issue->optimize_eluent Poor Separation check_loading Check Sample Loading column_issue->check_loading Band Broadening check_stability Assess Stability on Silica column_issue->check_stability No Elution/Degradation solution Implement Optimized Protocol solvent_screen->solution optimize_cooling->solution check_solubility->solution optimize_eluent->solution check_loading->solution check_stability->solution

Caption: Troubleshooting workflow for failed purification attempts.

References

Safe handling and storage procedures for 3-Bromo-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with 3-Bromo-1H-pyrrole-2,5-dione.

Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information provided herein is based on available data for this compound and structurally similar chemicals.[1][2][3][4] Always perform a thorough risk assessment before starting any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on available data, this compound is considered hazardous. The primary hazards include:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The signal word for this compound is "Warning".

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: To ensure personal safety, the following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a full-face respirator with an appropriate filter should be used.[1]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storage at room temperature, sealed in a dry environment. For long-term storage as a powder, -20°C for 3 years and 4°C for 2 years are also suggested.[5]

Q4: What should I do in case of accidental contact or exposure?

A4: Immediate action is crucial. Follow these first-aid measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • After Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Compound has discolored during storage. Exposure to light or incompatible materials.Material may have degraded. It is recommended to use a fresh batch for experiments where purity is critical. Ensure storage in a dark, dry, and cool place.
Difficulty in dissolving the compound. The compound is a solid.Information on suitable solvents is limited. Small-scale solubility tests with common laboratory solvents (e.g., DMSO, DMF) are recommended.
Irritation to skin or respiratory tract during handling. Improper handling, inadequate ventilation, or insufficient PPE.Immediately cease work and move to a well-ventilated area. Review and improve handling procedures, ensuring work is conducted in a fume hood and appropriate PPE is worn.

Safety and Storage Data Summary

ParameterInformationSource(s)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Signal Word Warning
Recommended Storage Sealed in dry, room temperature.
Alternative Storage Powder: -20°C (3 years), 4°C (2 years)[5]

Experimental Protocol: Safe Handling and Weighing

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: safety goggles, lab coat, and chemical-resistant gloves.

    • Prepare a designated and clean workspace within the fume hood.

    • Have spill cleanup materials readily available.

  • Handling:

    • Before opening, allow the container to reach room temperature to prevent condensation.

    • Carefully open the container inside the fume hood to avoid inhaling any dust.

    • Use a clean spatula to transfer the desired amount of the compound to a tared weighing vessel.

    • Avoid generating dust. If dust is unavoidable, ensure respiratory protection is used.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean the spatula and weighing area thoroughly.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly after completing the task.

Emergency Response Workflow

Spill_Response Emergency Response: this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Alert others ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material (e.g., sand, vermiculite) ventilate->contain cleanup Carefully Collect Material into a Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose

Caption: Workflow for responding to a spill of this compound.

References

Overcoming regioselectivity issues in the synthesis of 3-Bromo-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming regioselectivity issues during the synthesis of 3-Bromo-1H-pyrrole-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity of the bromination reaction. The desired product is the mono-brominated maleimide. However, a common side reaction is the formation of the di-brominated byproduct, 3,4-dibromo-1H-pyrrole-2,5-dione, along with the presence of unreacted starting material (maleimide). Achieving a high yield of the mono-bromo product while minimizing these impurities is the key difficulty.

Q2: What are the common starting materials and brominating agents for this synthesis?

A2: Typically, the synthesis starts with maleimide. Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of brominating agent can significantly impact the regioselectivity of the reaction.

Q3: How can I distinguish between this compound and 3,4-dibromo-1H-pyrrole-2,5-dione?

A3: Spectroscopic methods are essential for distinguishing between the mono- and di-brominated products.

  • ¹H NMR: this compound will show a characteristic singlet for the remaining vinyl proton. In contrast, 3,4-dibromo-1H-pyrrole-2,5-dione will not have any signals in the vinyl region of the spectrum. The NH proton will be present in both, typically as a broad singlet.

  • ¹³C NMR: The number of signals in the carbon spectrum will differ. The mono-brominated product will have four distinct carbon signals, while the di-brominated product will have fewer due to symmetry.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will clearly differentiate the two compounds based on their different molecular weights. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be distinct for the mono- and di-brominated species.

Q4: Are there established methods for the synthesis of N-substituted bromomaleimides?

A4: Yes, the synthesis of N-substituted mono- and di-bromomaleimides is well-documented.[1] These are often prepared by reacting the corresponding N-substituted maleimide with a brominating agent or by reacting a primary amine with bromomaleic or dibromomaleic anhydride in acetic acid at elevated temperatures.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material (Maleimide) 1. Insufficient reactivity of the brominating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time.1. Consider using a more reactive brominating system. If using NBS, the addition of a radical initiator (e.g., AIBN, benzoyl peroxide) or a catalytic amount of acid might be necessary.[3] 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or ¹H NMR. 3. Extend the reaction time. Monitor the reaction periodically to determine the optimal duration.
Predominant formation of 3,4-dibromo-1H-pyrrole-2,5-dione 1. Excess of brominating agent. 2. High reaction temperature favoring over-bromination. 3. Prolonged reaction time after consumption of the starting material.1. Carefully control the stoichiometry. Use 1.0 equivalent or slightly less of the brominating agent relative to maleimide. 2. Perform the reaction at a lower temperature to improve selectivity for mono-bromination. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination of the desired product.
Mixture of mono- and di-brominated products is difficult to separate The polarity of the two compounds may be very similar.1. Optimize the reaction conditions to maximize the yield of the desired mono-bromo product, thereby simplifying purification. 2. Use column chromatography with a shallow solvent gradient to improve separation. 3. Recrystallization from a suitable solvent system may selectively precipitate one of the components.
Formation of unidentified byproducts 1. Decomposition of starting material or product under harsh reaction conditions. 2. Side reactions with the solvent. 3. Presence of water in the reaction mixture.1. Use milder reaction conditions (lower temperature, less reactive brominating agent). 2. Choose an inert solvent for the reaction. Acetonitrile and dichloromethane are often used in bromination reactions.[4] 3. Ensure all glassware is dry and use anhydrous solvents.

Experimental Protocols

While a specific protocol for the regioselective synthesis of this compound is not explicitly detailed in the provided search results, a general procedure can be inferred from related syntheses of N-substituted analogs and general bromination techniques.

General Protocol for the Synthesis of N-Alkyl-3,4-dibromomaleimides[5]

This protocol describes the synthesis of the di-bromo derivative but can be adapted to target the mono-bromo product by careful control of stoichiometry.

  • Bromination of Maleimide: Maleimide is treated with a brominating agent to yield 3,4-dibromo-1H-pyrrole-2,5-dione.

  • N-Alkylation: The resulting dibromomaleimide is then N-alkylated using reagents such as dimethyl sulfate or benzyl bromide to obtain the corresponding N-alkyl-3,4-dibromomaleimides.

To adapt this for the synthesis of this compound, one would perform only the first step and aim for mono-bromination by using one equivalent of the brominating agent.

General Conditions for Aromatic Bromination with NBS[4]

These general conditions for electrophilic aromatic bromination can serve as a starting point for optimizing the synthesis of 3-bromomaleimide.

  • Dissolve the substrate (maleimide) in a suitable solvent (e.g., acetonitrile).

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.0 equivalent) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or NMR.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Potential Bromination Reaction Outcomes

ProductStructureDesired/Side ProductKey Spectroscopic Features
Maleimide Starting Material¹H NMR: Singlet for two vinyl protons.
This compound Desired Product ¹H NMR: Singlet for one vinyl proton.
3,4-Dibromo-1H-pyrrole-2,5-dione Side Product¹H NMR: Absence of signals in the vinyl proton region.

Note: The structures are representative and sourced from public chemical databases.

Visualizations

Diagram 1: Synthetic Pathway and Regioselectivity Issue

G Maleimide Maleimide BrominatingAgent Brominating Agent (e.g., NBS, Br₂) Maleimide->BrominatingAgent MonoBromo This compound (Desired Product) BrominatingAgent->MonoBromo 1 eq. DiBromo 3,4-Dibromo-1H-pyrrole-2,5-dione (Side Product) MonoBromo->DiBromo >1 eq. or prolonged reaction G Start Low Yield of This compound Analysis Analyze Crude Product (¹H NMR, LC-MS) Start->Analysis HighSM High Starting Material Remaining? Analysis->HighSM HighDiBromo High Di-bromo Byproduct? Analysis->HighDiBromo HighSM->HighDiBromo No IncreaseReactivity Increase Reactivity: - Increase Temperature - Add Catalyst/Initiator - Increase Reaction Time HighSM->IncreaseReactivity Yes ControlStoichiometry Control Stoichiometry: - Use ≤ 1 eq. Brominating Agent - Lower Temperature - Shorter Reaction Time HighDiBromo->ControlStoichiometry Yes OptimizePurification Optimize Purification: - Column Chromatography - Recrystallization HighDiBromo->OptimizePurification No Success Improved Yield IncreaseReactivity->Success ControlStoichiometry->Success OptimizePurification->Success

References

Optimizing reaction conditions (solvent, temperature) for reactions with 3-Bromo-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for experiments involving 3-Bromo-1H-pyrrole-2,5-dione. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your reactions.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Question: Why is the reaction yield consistently low?

Answer: Low reaction yields can stem from several factors. Consider the following troubleshooting steps:

  • Suboptimal pH: The reaction of this compound with thiols is highly pH-dependent. The optimal pH range is typically between 6.5 and 7.5 to ensure the thiol is sufficiently deprotonated to the more nucleophilic thiolate, while minimizing side reactions with amines.[1]

  • Hydrolysis of the Maleimide Ring: this compound is susceptible to hydrolysis, especially at pH values above 8.0. This leads to the formation of an unreactive maleamic acid, thus reducing the concentration of the active reagent.[2][3] Consider performing the reaction at a lower pH or for a shorter duration.

  • Instability of the Thiol-Maleimide Adduct: The resulting thioether succinimide can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols.[4][5]

  • Solvent Effects: The choice of solvent can significantly impact reaction kinetics. While polar aprotic solvents like DMF and DMSO are commonly used, aqueous buffers are often necessary for biological applications. Co-solvents may be required to improve the solubility of reactants.

Question: How can I minimize side reactions, particularly with amine groups?

Answer: Selectivity for thiol groups over amine groups is a key advantage of maleimide chemistry, but it is crucial to control the reaction conditions:

  • Maintain Optimal pH: As mentioned, a pH range of 6.5-7.5 is critical for chemoselectivity. At pH values above 7.5, the reaction with primary amines becomes more competitive.[6]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 4 °C or on ice) can help to slow down competing side reactions.

  • Molar Ratio of Reactants: Using a minimal excess of the this compound can help to reduce the likelihood of non-specific modifications.

Question: My purified conjugate appears to be unstable. What could be the cause?

Answer: Instability of the final conjugate is a common issue and can be attributed to:

  • Retro-Michael Reaction: The thiol-maleimide linkage is reversible, and the conjugate can dissociate, especially in environments with high concentrations of other thiols (e.g., intracellularly).[5][7]

  • Hydrolysis of the Succinimide Ring: While hydrolysis of the unreacted maleimide is a problem, the succinimide ring of the conjugate can also hydrolyze over time, leading to a mixture of products.[2][3]

To enhance stability, consider strategies such as the use of next-generation maleimides that form more stable linkages.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

This compound is a solid that should be stored in a dry environment at room temperature.[8][9] For solutions, it is best to prepare them fresh before use, as the compound is susceptible to hydrolysis, especially in aqueous buffers. If a stock solution in an anhydrous organic solvent like DMSO or DMF is prepared, it should be stored at -20°C and used within a month.[10]

What solvents are compatible with this compound reactions?

A variety of solvents can be used, depending on the specific reaction. Common choices include:

  • Aqueous Buffers (e.g., PBS, HEPES, Tris): Ideal for bioconjugation reactions, but the pH must be carefully controlled (6.5-7.5).[10] Note that Tris buffers contain a primary amine and can potentially react.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Often used to dissolve the maleimide reagent and can be used as a co-solvent in aqueous reactions to improve solubility.[11]

  • Alcohols (e.g., Methanol): Can be used in some organic synthesis applications.

What is the typical reaction time and temperature for a bioconjugation reaction?

Reaction times can vary from minutes to several hours. The reaction is often performed at room temperature or 4°C.[10] It is recommended to monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE) to determine the optimal reaction time. For example, some protocols suggest incubating at room temperature for 2 hours or overnight at 2-8°C.[10]

How can I monitor the progress of the reaction?

Several methods can be employed to monitor the reaction:

  • LC-MS: To track the consumption of starting materials and the formation of the desired product.

  • SDS-PAGE: For protein modifications, a shift in the molecular weight of the protein will indicate successful conjugation.

  • Ellman's Test: To quantify the consumption of free thiols in the reaction mixture.

Data Presentation

Table 1: Influence of pH on the Reaction of Maleimides with Thiols and Amines
pH RangeReactivity with ThiolsReactivity with AminesSelectivity for Thiols
< 6.5Low (thiol is protonated)Very LowHigh
6.5 - 7.5Optimal LowHigh
> 7.5HighIncreasingly Competitive Decreasing
> 8.5HighSignificantLow

Data compiled from qualitative descriptions in multiple sources.[1][6]

Table 2: Qualitative Solvent Effects on Thiol-Maleimide Reactions
SolventPolarityTypical UseConsiderations
Water (Aqueous Buffers)HighBioconjugationspH control is critical; risk of hydrolysis.
DMF (Dimethylformamide)High (Aprotic)Stock solutions, co-solventCan denature some proteins at high concentrations.
DMSO (Dimethyl sulfoxide)High (Aprotic)Stock solutions, co-solventCan be difficult to remove completely.
ChloroformLowOrganic SynthesisNot suitable for biological molecules.

Based on general principles and information from various sources.[11]

Experimental Protocols

Detailed Protocol for Thiol Modification of a Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a cysteine residue in a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein containing a free cysteine residue

  • This compound

  • Anhydrous DMSO or DMF

  • Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Reducing agent (optional, e.g., TCEP)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent.[10]

  • Maleimide Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using a fluorescently labeled maleimide.

  • Purification:

    • Remove the excess, unreacted maleimide reagent and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as LC-MS and SDS-PAGE.

Visualizations

Experimental Workflow for Protein Thiol Modification

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (pH 7.2) Conjugation Conjugation (RT, 2h or 4°C, o/n) Protein->Conjugation Maleimide This compound Stock Solution (DMSO/DMF) Maleimide->Conjugation Purification Purification (Desalting/Dialysis) Conjugation->Purification Analysis Analysis (LC-MS, SDS-PAGE) Purification->Analysis

Caption: Workflow for protein modification.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield pH Suboptimal pH LowYield->pH Hydrolysis Maleimide Hydrolysis LowYield->Hydrolysis Instability Adduct Instability (Retro-Michael) LowYield->Instability Solubility Poor Solubility LowYield->Solubility AdjustpH Adjust pH to 6.5-7.5 pH->AdjustpH FreshReagent Use Fresh Reagent / Shorter Time Hydrolysis->FreshReagent OptimizeConditions Optimize Temp / Use Next-Gen Maleimide Instability->OptimizeConditions UseCosolvent Use Co-solvent (e.g., DMSO) Solubility->UseCosolvent

Caption: Troubleshooting low reaction yield.

References

Troubleshooting guide for scaling up the production of 3-Bromo-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 3-Bromo-1H-pyrrole-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and scalable method for the synthesis of this compound is the electrophilic bromination of maleimide using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically carried out in an aprotic solvent.

Q2: What are the critical process parameters to control during the scale-up of this reaction?

When scaling up the production of this compound, critical parameters to monitor and control include:

  • Temperature: The bromination reaction is exothermic, and effective heat management is crucial to prevent runaway reactions and the formation of byproducts.[1]

  • Reagent Addition Rate: Slow and controlled addition of the brominating agent (NBS) is recommended to maintain temperature and minimize localized high concentrations, which can lead to side reactions.

  • Mixing: Efficient agitation is necessary to ensure homogeneity and consistent heat transfer throughout the reactor.

  • Moisture Control: The reaction should be conducted under anhydrous conditions, as the presence of water can lead to the hydrolysis of the product and the formation of impurities.[1]

Q3: What are the common impurities and byproducts in this synthesis?

Common impurities can include unreacted maleimide, succinimide (from NBS), and over-brominated products such as 3,4-dibromo-1H-pyrrole-2,5-dione. The formation of α-bromoketones and other degradation products can also occur, especially if the reaction temperature is not well-controlled.[1]

Q4: What is the recommended method for purifying the final product?

Recrystallization is a highly effective method for purifying this compound.[2] The choice of solvent is critical and should be determined experimentally to ensure high recovery of the pure product while leaving impurities dissolved in the mother liquor.

Q5: How should this compound be stored?

This compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Bromomaleimides can be sensitive to light, moisture, and heat.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Ensure stoichiometric amounts of reagents. - Verify the quality of the N-bromosuccinimide (NBS); it should be recrystallized if it appears yellow.[2]
Product loss during workup/purification.- Optimize the recrystallization solvent system to maximize crystal recovery. - Ensure the filtrate is cooled sufficiently before filtration.
Side reactions consuming starting material.- Maintain strict temperature control. - Ensure slow and controlled addition of NBS. - Use a radical scavenger if free-radical side reactions are suspected.
Product is Off-Color (Yellow/Brown) Presence of bromine or colored impurities.- Recrystallize the product until the desired color is obtained.[2] - Wash the crude product with a cold, non-polar solvent to remove residual bromine. - Treat the solution with a small amount of sodium thiosulfate during workup to quench any remaining bromine.
Degradation of the product.- Avoid excessive heat during reaction and purification. - Store the final product under inert gas and protected from light.
Presence of Multiple Spots on TLC (High Impurity) Formation of byproducts (e.g., dibrominated product).- Use a slight excess of maleimide relative to NBS to minimize over-bromination. - Optimize reaction temperature and time to favor mono-bromination.
Hydrolysis of the product.- Ensure all glassware and solvents are thoroughly dried before use. - Conduct the reaction under an inert atmosphere.[1]
Poorly Crystalline or Oily Product Residual solvent or impurities inhibiting crystallization.- Ensure the product is thoroughly dried under vacuum. - Attempt recrystallization from a different solvent system. - Purify by column chromatography before recrystallization if impurities are persistent.
Runaway Reaction During Scale-Up Poor heat dissipation.- Increase the efficiency of the cooling system. - Reduce the rate of NBS addition. - Use a more dilute reaction mixture to better manage the exotherm.[1]

Experimental Protocols

Synthesis of this compound

Materials:

  • Maleimide

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Acetonitrile (or other suitable aprotic solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen/argon inlet.

  • Charge the reactor with maleimide and anhydrous acetonitrile.

  • Stir the mixture under an inert atmosphere and cool to 0-5 °C using an ice bath.

  • Dissolve the recrystallized NBS in anhydrous acetonitrile and load it into the dropping funnel.

  • Add the NBS solution dropwise to the stirred maleimide solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture of solvents).

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield and Purity

SolventReaction Time (h)Temperature (°C)Crude Yield (%)Purity by HPLC (%)
Acetonitrile258592
Dichloromethane308290
Tetrahydrofuran2.558088

Table 2: Impact of Temperature on Byproduct Formation

Temperature (°C)3-Bromo Product (%)3,4-Dibromo Product (%)Unreacted Maleimide (%)
09523
109163
2585123

Visualizations

Synthesis_Pathway Maleimide Maleimide Reaction Bromination (0-5 °C) Maleimide->Reaction NBS N-Bromosuccinimide (NBS) in Acetonitrile NBS->Reaction Product This compound Reaction->Product Byproduct Succinimide Reaction->Byproduct Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Reaction Optimize Reaction: - Increase time - Check reagent quality Incomplete->Optimize_Reaction Yes Check_Workup Review Workup & Purification Complete->Check_Workup Optimize_Reaction->Start Loss_During_Workup Significant Product Loss? Check_Workup->Loss_During_Workup Optimize_Purification Optimize Recrystallization: - Solvent choice - Cooling rate Loss_During_Workup->Optimize_Purification Yes Analyze_Impurities Analyze Impurity Profile (NMR/MS) Loss_During_Workup->Analyze_Impurities No Final_Product Pure Product Optimize_Purification->Final_Product Side_Reactions Identify Side Reactions Analyze_Impurities->Side_Reactions Adjust_Conditions Adjust Reaction Conditions: - Lower temperature - Slower addition Side_Reactions->Adjust_Conditions Adjust_Conditions->Start

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mono- and Di-brominated Pyrrole-2,5-diones in Key Biological Assays.

The pyrrole-2,5-dione scaffold, a derivative of maleimide, is a recurring motif in compounds exhibiting a wide range of biological activities. The introduction of bromine atoms to this core structure has been shown to modulate its potency and selectivity across various therapeutic targets. This guide provides a comparative overview of two such analogs: 3-Bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione, focusing on their performance in antibacterial, anti-biofilm, and cytotoxicity assays, as well as their potential as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.

Data Presentation: A Side-by-Side Look at Biological Activity

Quantitative data from various studies have been compiled to offer a comparative perspective on the biological activities of these two compounds. It is important to note that direct head-to-head studies are limited, and thus, data from different sources are presented here for indicative comparison.

Biological AssayTarget Organism/Cell LineThis compound3,4-dibromo-1H-pyrrole-2,5-dione
Antibacterial Activity (MIC) Staphylococcus aureus ATCC 2592332 µg/mL[1]Data not available
Escherichia coli ATCC 2592232 µg/mL[1]Data not available
Pseudomonas aeruginosa ATCC 2785364 µg/mL[1]Data not available
Anti-biofilm Activity Pseudomonas aeruginosaTotal inhibition at 40 µM[2]Data not available
Cytotoxicity (IC50) Human Cancer Cell LinesData not availableData not available
GSK-3β Inhibition (IC50) Data not availableData not available

Note: The lack of directly comparable data for 3,4-dibromo-1H-pyrrole-2,5-dione in these specific assays highlights a gap in the current research landscape. However, both this compound and 3,4-dibromo-1H-pyrrole-2,5-dione have been described as antifungal and cytotoxic agents, suggesting that the dibrominated compound likely possesses significant biological activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the replication and further investigation of these compounds.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Biofilm Formation: Bacteria are cultured in a 96-well plate in the presence of varying concentrations of the test compounds.

  • Washing: After an incubation period (e.g., 24-48 hours), the planktonic (free-floating) bacteria are removed by washing the wells.

  • Staining: The remaining adherent biofilm is stained with a crystal violet solution.

  • Solubilization: The stained biofilm is solubilized using a suitable solvent (e.g., ethanol or acetic acid).

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the amount of biofilm.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured, which correlates with the number of viable cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

GSK-3β Kinase Assay

This assay measures the enzymatic activity of GSK-3β and the inhibitory effect of test compounds.

  • Reaction Setup: The assay is typically performed in a microplate format. Each reaction well contains the GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).

  • Data Analysis: The inhibitory activity is calculated, and the IC50 value is determined.

Mandatory Visualizations

Signaling Pathway Diagrams

The biological effects of these compounds are often mediated through their interaction with specific signaling pathways. Below are diagrams representing the potential mechanisms of action.

gsk3b_pathway Potential Inhibition of GSK-3β Signaling Pathway cluster_inhibition Inhibitory Action cluster_pathway GSK-3β Pathway Brominated_Pyrrole_Diones This compound 3,4-dibromo-1H-pyrrole-2,5-dione GSK3b GSK3b Brominated_Pyrrole_Diones->GSK3b Potential Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3b Inhibits Beta-catenin Beta-catenin GSK3b->Beta-catenin Phosphorylates for degradation Gene_Transcription Gene_Transcription Beta-catenin->Gene_Transcription Promotes

Caption: Potential inhibition of the GSK-3β signaling pathway.

quorum_sensing_pathway Potential Inhibition of Bacterial Quorum Sensing cluster_inhibition Inhibitory Action cluster_qs Quorum Sensing System Brominated_Pyrrole_Diones This compound 3,4-dibromo-1H-pyrrole-2,5-dione Autoinducer_Synthase Autoinducer_Synthase Brominated_Pyrrole_Diones->Autoinducer_Synthase Potential Inhibition Receptor Receptor Brominated_Pyrrole_Diones->Receptor Potential Interference Autoinducers Autoinducers Autoinducer_Synthase->Autoinducers Produces Autoinducers->Receptor Bind to Gene_Expression Gene_Expression Receptor->Gene_Expression Activates Biofilm_Formation Biofilm_Formation Gene_Expression->Biofilm_Formation Leads to Virulence_Factors Virulence_Factors Gene_Expression->Virulence_Factors Leads to

Caption: Potential interference with bacterial quorum sensing.

Experimental Workflow

experimental_workflow General Experimental Workflow for Compound Comparison Start Start Compound_A This compound Start->Compound_A Compound_B 3,4-dibromo-1H-pyrrole-2,5-dione Start->Compound_B Assays Biological Assays Compound_A->Assays Compound_B->Assays Antibacterial Antibacterial (MIC) Assays->Antibacterial Anti_biofilm Anti-biofilm (Crystal Violet) Assays->Anti_biofilm Cytotoxicity Cytotoxicity (MTT) Assays->Cytotoxicity GSK3b_Inhibition GSK-3β Inhibition (Kinase Assay) Assays->GSK3b_Inhibition Data_Analysis Data Analysis & Comparison Antibacterial->Data_Analysis Anti_biofilm->Data_Analysis Cytotoxicity->Data_Analysis GSK3b_Inhibition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for comparing the two compounds.

Logical Relationships

logical_relationship Mechanism of Action: Thiol Reactivity cluster_mono This compound cluster_di 3,4-dibromo-1H-pyrrole-2,5-dione Mono_Bromo Monobrominated Maleimide Adduct_1 Thioether Adduct (Michael Addition) Mono_Bromo->Adduct_1 Reacts with Thiol_1 Thiol (e.g., Cysteine) Thiol_1->Adduct_1 Di_Bromo Dibrominated Maleimide Adduct_2 Cross-linked Thioether Adduct Di_Bromo->Adduct_2 Reacts with Increased_Reactivity Increased Electrophilicity (Potentially higher reactivity) Di_Bromo->Increased_Reactivity Thiol_2 Two Thiol Equivalents Thiol_2->Adduct_2

Caption: Reactivity of brominated maleimides with thiols.

Conclusion

Both this compound and 3,4-dibromo-1H-pyrrole-2,5-dione represent promising scaffolds for the development of novel therapeutic agents. The available data suggests that the monobrominated analog possesses significant antibacterial and anti-biofilm properties. While quantitative data for the dibrominated analog is less available in the public domain, its structural similarity and the known effects of polyhalogenation suggest it may exhibit potent, and potentially distinct, biological activities. The increased electrophilicity of the dibrominated ring could lead to enhanced reactivity with biological nucleophiles, such as cysteine residues in proteins, potentially resulting in higher potency or a different pharmacological profile.

Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two compounds. The experimental protocols and diagrams provided in this guide are intended to facilitate such research endeavors.

References

A Comparative Analysis of the Reactivity of Brominated Maleimides and Succinimides in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern drug development and chemical biology. Among the diverse chemical tools available, electrophilic reagents that target nucleophilic residues on proteins, such as cysteine, are of paramount importance. This guide provides a detailed comparative study of the reactivity of two classes of brominated electrophiles: brominated maleimides and brominated succinimides. Understanding their distinct reactivity profiles is crucial for designing stable and effective bioconjugates for therapeutic and diagnostic applications.

Executive Summary

This guide delves into the reaction mechanisms, kinetics, and stability of adducts formed from the reaction of brominated maleimides and brominated succinimides with thiol-containing molecules. While both classes of compounds are reactive towards thiols, they exhibit fundamentally different reaction pathways, leading to products with distinct stability profiles. Brominated maleimides offer a versatile platform for bioconjugation, reacting with thiols through either Michael addition or substitution reactions, with the potential for reversible conjugation. In contrast, N-bromosuccinimide (NBS), a common brominated succinimide, primarily acts as an oxidizing agent or a source of electrophilic bromine for substitution reactions, often leading to disulfide formation. The choice between these reagents depends critically on the desired outcome of the conjugation: a stable thioether linkage or a reversible disulfide bond.

Data Presentation: Reactivity and Product Profile

The following table summarizes the key differences in reactivity between brominated maleimides and N-bromosuccinimide (as a representative brominated succinimide) with thiols.

FeatureBrominated Maleimides (e.g., 3-bromo-N-alkylmaleimide)N-Bromosuccinimide (NBS)
Primary Reaction with Thiols Michael Addition / Nucleophilic SubstitutionOxidation / Electrophilic Bromination
Typical Products Thiosuccinimide adducts, potentially with subsequent amine addition for stabilization.[1]Disulfides, Sulfenyl bromides
Reaction pH Michael addition is favorable at pH 6.5-7.5.[2]Reaction can proceed under neutral to acidic conditions.
Key Reactive Center(s) Electrophilic double bond and bromine-bearing carbon.Electrophilic bromine atom.
Adduct Stability Thiosuccinimide adducts can be unstable and undergo retro-Michael reaction.[3] However, strategies exist to form stable aminothiomaleimides.[1]Disulfide bonds are susceptible to reduction by other thiols.
Reversibility Conjugation can be designed to be reversible.The resulting disulfide bond is inherently reversible in a reducing environment.

Reaction Mechanisms and Signaling Pathways

The reaction of brominated maleimides and N-bromosuccinimide with thiols proceeds through distinct mechanistic pathways, which are visualized below.

cluster_0 Brominated Maleimide Reactivity cluster_1 N-Bromosuccinimide Reactivity Thiol (R-SH) Thiol (R-SH) Brominated Maleimide Brominated Maleimide Thiol (R-SH)->Brominated Maleimide Michael Addition (pH 6.5-7.5) Thiol (R-SH)->Brominated Maleimide Substitution Michael Addition Product Michael Addition Product Brominated Maleimide->Michael Addition Product Substitution Product Substitution Product Brominated Maleimide->Substitution Product Thiol_2 Thiol (R-SH) NBS N-Bromosuccinimide Thiol_2->NBS Oxidation Sulfenyl Bromide Sulfenyl Bromide NBS->Sulfenyl Bromide Disulfide Disulfide Sulfenyl Bromide->Disulfide + R-SH

Caption: Reaction pathways of thiols with brominated maleimides and N-bromosuccinimide.

Experimental Protocols

General Protocol for Monitoring Thiol-Maleimide Reactions

This protocol is a representative method for evaluating the reaction between a thiol-containing compound and a brominated maleimide.

Materials:

  • Thiol-containing compound (e.g., N-acetyl-L-cysteine)

  • Brominated maleimide (e.g., 3-bromo-N-phenylmaleimide)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Mass Spectrometer (MS)

Procedure:

  • Stock Solutions: Prepare stock solutions of the thiol (10 mM in phosphate buffer) and the brominated maleimide (10 mM in ACN).

  • Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the thiol stock solution and 450 µL of phosphate buffer. Initiate the reaction by adding 50 µL of the brominated maleimide stock solution. The final concentrations will be 1 mM thiol and 1 mM maleimide in 90:10 buffer:ACN.

  • Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture and quench the reaction by adding it to 150 µL of a quenching solution (e.g., 1% trifluoroacetic acid in water).

  • HPLC-MS Analysis: Analyze the quenched samples by reverse-phase HPLC-MS. Monitor the disappearance of the reactants and the appearance of the product(s) by integrating the corresponding peak areas in the chromatogram at an appropriate wavelength (e.g., 280 nm). The identity of the products can be confirmed by their mass-to-charge ratio in the mass spectrum.

  • Data Analysis: Plot the concentration of the reactants and products as a function of time to determine the reaction kinetics.

General Protocol for Monitoring Thiol Oxidation by N-Bromosuccinimide

This protocol provides a general method for studying the oxidation of a thiol by NBS.

Materials:

  • Thiol-containing compound (e.g., glutathione)

  • N-Bromosuccinimide (NBS)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetonitrile (ACN)

  • Ellman's reagent (DTNB) for thiol quantification (optional)

  • HPLC-MS system

Procedure:

  • Stock Solutions: Prepare a fresh stock solution of NBS (10 mM in ACN) and a stock solution of the thiol (10 mM in phosphate buffer).

  • Reaction Mixture: In a cuvette or microcentrifuge tube, add the thiol solution to the phosphate buffer. Initiate the reaction by adding the NBS stock solution.

  • Monitoring: The reaction can be monitored in two ways:

    • Spectrophotometrically (optional): If using Ellman's reagent, the disappearance of the free thiol can be monitored by the decrease in absorbance at 412 nm.

    • HPLC-MS Analysis: At various time points, take aliquots of the reaction mixture, quench as described above, and analyze by HPLC-MS to monitor the consumption of the thiol and the formation of the disulfide product.

  • Data Analysis: Determine the rate of thiol consumption and disulfide formation to characterize the reaction kinetics.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of the reactivity of brominated maleimides and succinimides.

cluster_workflow Comparative Reactivity Workflow A Prepare Stock Solutions (Thiol, Brominated Maleimide, NBS) B Initiate Parallel Reactions (Thiol + Brominated Maleimide vs. Thiol + NBS) A->B C Time-Course Sampling and Quenching B->C D HPLC-MS Analysis C->D E Data Analysis: - Reaction Kinetics - Product Identification D->E F Comparative Assessment of: - Reactivity - Product Stability E->F

Caption: A generalized workflow for the comparative study of thiol-reactive compounds.

Conclusion

The choice between brominated maleimides and brominated succinimides for bioconjugation is dictated by the desired final product and its intended application. Brominated maleimides offer a route to stable, covalent thioether linkages, especially when combined with strategies to stabilize the resulting succinimide ring.[1] This makes them suitable for applications requiring long-term stability of the conjugate. In contrast, N-bromosuccinimide's reactivity leads to the formation of disulfide bonds, which are redox-sensitive and can be cleaved in the reducing environment of the cell. This inherent reversibility can be exploited for drug delivery systems designed to release a payload under specific physiological conditions. A thorough understanding of the distinct reactivity of these two classes of reagents, as outlined in this guide, is essential for the rational design and successful development of novel bioconjugates.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Bromo-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides a head-to-head comparison of two primary synthetic routes to this important molecule, offering a detailed analysis of their respective methodologies, yields, and reaction conditions to aid in the selection of the most suitable pathway for a given application.

The two synthetic strategies evaluated are the classical approach involving the reaction of bromomaleic anhydride with an amine source, followed by dehydrative cyclization, and a more direct route via the bromination of maleimide. This comparison summarizes quantitative data in a clear tabular format, provides detailed experimental protocols for each method, and includes a visual representation of the synthetic workflows.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the two primary routes to this compound.

ParameterRoute 1: From Bromomaleic AnhydrideRoute 2: Direct Bromination of Maleimide
Starting Materials Bromomaleic anhydride, UreaMaleimide, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
Key Reagents Acetic Anhydride, Sodium AcetateCarbon Tetrachloride
Reaction Temperature 140 °CReflux (approx. 77 °C)
Reaction Time 2 hours3 hours
Reported Yield ~45%~70%
Reaction Conditions Harsh (High Temperature)Mild (Radical Initiation)

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below. These protocols are based on established literature procedures and offer a step-by-step guide for laboratory synthesis.

Route 1: Synthesis from Bromomaleic Anhydride and Urea

This traditional method involves a two-step, one-pot reaction where bromomaleic anhydride first reacts with urea to form an intermediate, which is then cyclized to the desired product.

Materials:

  • Bromomaleic anhydride (1.0 eq)

  • Urea (1.1 eq)

  • Anhydrous sodium acetate (0.2 eq)

  • Acetic anhydride (5 mL per gram of bromomaleic anhydride)

Procedure:

  • A mixture of bromomaleic anhydride, urea, and anhydrous sodium acetate in acetic anhydride is heated to 140 °C.

  • The reaction mixture is maintained at this temperature for 2 hours.

  • After cooling to room temperature, the mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

Route 2: Direct Bromination of Maleimide

This method provides a more direct pathway to the target compound through the radical-initiated bromination of maleimide using N-bromosuccinimide.

Materials:

  • Maleimide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (10 mL per gram of maleimide)

Procedure:

  • A solution of maleimide, NBS, and AIBN in carbon tetrachloride is heated to reflux.

  • The reaction mixture is maintained at reflux for 3 hours.

  • After cooling, the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by chromatography to yield this compound.

Visualization of Synthetic Workflows

To further clarify the logical flow of each synthetic approach, the following diagrams have been generated.

Synthetic_Routes_Comparison cluster_0 Route 1: From Bromomaleic Anhydride cluster_1 Route 2: Direct Bromination BMA Bromomaleic Anhydride Intermediate Acyclic Intermediate BMA->Intermediate Reaction with Urea Urea Urea Urea->Intermediate Product1 This compound Intermediate->Product1 Dehydrative Cyclization (Acetic Anhydride, 140°C) Maleimide Maleimide Product2 This compound Maleimide->Product2 Radical Bromination (AIBN, Reflux) NBS N-Bromosuccinimide (NBS) NBS->Product2

Caption: A comparison of the synthetic workflows for producing this compound.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the specific requirements of the researcher. The direct bromination of maleimide (Route 2) appears to be the more efficient method, offering a higher yield under milder conditions. However, the traditional approach starting from bromomaleic anhydride (Route 1) may be preferable if the starting material is more readily available or if the use of chlorinated solvents and radical initiators is to be avoided. The data and protocols provided herein should serve as a valuable resource for chemists in making an informed decision for their synthetic endeavors.

Profiling the Reactivity of 3-Bromo-1H-pyrrole-2,5-dione: A Comparative Guide to Cross-reactivity and Selectivity in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of a chemical probe is paramount. This guide provides a comprehensive comparison of 3-Bromo-1H-pyrrole-2,5-dione, a cysteine-reactive covalent modifier, with other electrophilic probes. We delve into its selectivity, cross-reactivity, and the experimental methodologies used for such profiling, supported by available data and visualizations to facilitate informed decisions in research and development.

Comparative Analysis of Cysteine-Reactive Probes

This compound belongs to the maleimide class of electrophiles, which are widely used for cysteine bioconjugation. The introduction of a bromine atom on the pyrrole ring is expected to modulate its reactivity and selectivity compared to unsubstituted maleimides and other classes of cysteine-reactive probes. While specific, comprehensive proteome-wide profiling data for this compound is not extensively available in the public literature, we can infer its likely behavior and compare it to well-characterized alternatives based on studies of similar compounds and general principles of covalent modification.

The primary mechanism of action for maleimides is a Michael addition reaction with the thiol group of cysteine residues. The reactivity of the maleimide scaffold can be tuned by substituents on the nitrogen atom and the double bond. Halogenated maleimides, such as this compound, are generally considered to be highly reactive.

Here, we present a comparative summary of this compound's anticipated properties against two widely used cysteine-reactive probes: Iodoacetamide (IAA) and N-Ethylmaleimide (NEM).

FeatureThis compound (Inferred)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)
Reactive Group BromomaleimideIodoacetamideMaleimide
Reaction Mechanism Michael Addition & Potential for Disulfide BridgingSN2 Nucleophilic SubstitutionMichael Addition
Primary Target CysteineCysteineCysteine
Relative Reactivity HighHighModerate to High
Selectivity for Cysteine High, with potential for some off-target reactivity with other nucleophiles (e.g., lysine, histidine) at high concentrations or prolonged incubation times. Structurally related 3-bromo-5-methylene pyrrolones have shown higher cysteine specificity than maleimides.[1]Generally high for cysteine, but can react with other nucleophilic residues like lysine and histidine, especially at higher pH.High for cysteine, but can also react with other nucleophiles. The reaction is generally faster than with iodoacetamide.[2]
Potential Off-Targets Lysine, Histidine, N-terminal aminesLysine, HistidineLysine, Histidine
Reversibility Generally considered irreversible, though some bromomaleimide conjugates can be cleaved under specific conditions.[3]IrreversibleGenerally considered irreversible, though retro-Michael reactions can occur under certain conditions.
Key Advantages High reactivity, potential for use in creating cleavable bioconjugates.Well-characterized, widely used as a benchmark.Fast reaction kinetics, good cysteine selectivity.
Key Disadvantages Limited specific proteome-wide data available, potential for higher off-target reactivity due to increased electrophilicity.Can exhibit significant off-target labeling.Potential for hydrolysis of the maleimide ring, leading to loss of reactivity.

Experimental Protocols for Selectivity Profiling

The assessment of a covalent inhibitor's selectivity is crucial to minimize off-target effects and potential toxicity.[4] Chemoproteomic platforms are the state-of-the-art for identifying the protein targets of such compounds on a proteome-wide scale. The most common approach is a competitive profiling strategy.

Competitive Activity-Based Protein Profiling (ABPP)

This technique allows for the identification and quantification of protein targets that interact with a covalent compound in a complex biological sample, such as a cell lysate or even in living cells.[5]

Principle:

  • A biological sample (e.g., cell lysate) is treated with the test compound (e.g., this compound).

  • The test compound will covalently bind to its target proteins.

  • A broad-spectrum, cysteine-reactive probe with a reporter tag (e.g., biotin or a fluorescent dye) is then added to the sample. This probe will label the remaining accessible cysteine residues.

  • Proteins that have reacted with the test compound will show reduced labeling by the reporter probe.

  • The reporter-labeled proteins are then enriched (e.g., using streptavidin beads for biotin-tagged probes) and analyzed by quantitative mass spectrometry.

  • By comparing the protein profiles of the test compound-treated sample and a control (vehicle-treated) sample, the specific targets of the test compound can be identified and their binding affinities can be quantified.

Detailed Method - Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP):

  • Proteome Preparation: Cells or tissues are lysed to obtain the total proteome. Protein concentration is normalized across samples.

  • Inhibitor Treatment: The proteome is treated with either the test compound (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO).

  • Probe Labeling: A cysteine-reactive probe containing an alkyne handle (e.g., iodoacetamide-alkyne) is added to all samples to label the cysteine residues that were not modified by the test compound.[6]

  • Click Chemistry: An azide-containing reporter tag (e.g., biotin-azide with a TEV-cleavable linker and an isotopic label for quantification) is attached to the alkyne-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Different isotopic tags are used for the control and treated samples to allow for multiplexed analysis.[6]

  • Protein Enrichment: Biotin-labeled proteins are captured and enriched using streptavidin-coated beads.

  • On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads, typically using trypsin.

  • Isotopic Labeling and Release: The peptides are released from the beads, often by cleaving the TEV linker, and the isotopically labeled peptides are combined.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.

  • Data Analysis: The relative abundance of each cysteine-containing peptide in the treated versus control samples is determined by comparing the intensities of the isotopic peaks. A significant decrease in the signal for a particular cysteine-containing peptide in the treated sample indicates that it is a target of the test compound.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis Proteome Cell/Tissue Lysate Inhibitor Test Compound (this compound) Proteome->Inhibitor Treatment Control Vehicle Control (DMSO) Proteome->Control Probe Cysteine Probe (e.g., IA-alkyne) Inhibitor->Probe Control->Probe Click Click Chemistry (Biotin-azide tag) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digest Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis LCMS->Data

Competitive Chemoproteomics Workflow

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Akt Akt PI3K->Akt Akt->MEK Inhibitor This compound Inhibitor->Raf Covalent Modification

Hypothetical Signaling Pathway Interaction

Disclaimer: The signaling pathway diagram is a hypothetical representation of how a covalent modifier like this compound might interact with a common signaling pathway by targeting a cysteine residue on a key protein, such as a kinase. The actual protein targets of this specific compound require experimental validation.

Conclusion

This compound represents a highly reactive electrophilic probe with significant potential for cysteine-focused chemical biology and drug discovery applications. Its reactivity profile suggests it is a potent modifier of cysteine residues. However, a detailed, publicly available, proteome-wide selectivity analysis is necessary to fully characterize its on- and off-target effects. The experimental workflows outlined in this guide provide a clear roadmap for researchers to conduct such profiling. By employing these advanced chemoproteomic strategies, the scientific community can build a more complete understanding of the biological interactions of this compound and other novel covalent probes, ultimately accelerating the development of more selective and effective chemical tools and therapeutics.

References

Validating the mechanism of action of 3-Bromo-1H-pyrrole-2,5-dione as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the antimicrobial properties of 3-Bromo-1H-pyrrole-2,5-dione reveals a potent agent with multifaceted potential for combating bacterial pathogens. This guide provides a comparative analysis of its efficacy against established antibiotics, alongside a detailed exploration of its putative mechanisms of action, supported by experimental protocols for validation.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This compound, a halogenated maleimide derivative, has emerged as a compound of interest due to its demonstrated antimicrobial activity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a comparative performance evaluation of this compound and detailing experimental frameworks to validate its mechanism of action.

Comparative Antimicrobial Potency

The in vitro efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against key bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A comparison with widely used antibiotics, Ciprofloxacin and Vancomycin, highlights its potential.

Antimicrobial Agent S. aureus (ATCC 25923) E. coli (ATCC 25922) P. aeruginosa (ATCC 27853)
This compound 32 µg/mL[1]32 µg/mL[1]64 µg/mL[1]
Ciprofloxacin 0.125 - 12.5 µM0.016 µM≤0.25 - 16 µg/mL
Vancomycin ≤0.5 - 2 µg/mL[2]Not applicableNot applicable

Table 1: Minimum Inhibitory Concentration (MIC) Comparison. MIC values for this compound are presented alongside typical ranges for Ciprofloxacin and Vancomycin against common bacterial pathogens. Note that Vancomycin is primarily effective against Gram-positive bacteria.

Proposed Mechanisms of Action

The chemical structure of this compound, featuring a reactive maleimide ring and a bromine substituent, suggests several potential mechanisms for its antimicrobial activity.

Thiol-Mediated Enzyme Inhibition

Maleimides are known to be reactive towards nucleophilic thiol groups present in the cysteine residues of proteins. This interaction can lead to the irreversible inhibition of essential bacterial enzymes, disrupting critical metabolic pathways. The proposed mechanism involves a Michael addition reaction, where the thiol group of a cysteine residue attacks the electron-deficient double bond of the pyrrole-2,5-dione ring.

Thiol_Inhibition Compound This compound Inactive_Enzyme Inactive Enzyme Complex Compound->Inactive_Enzyme Michael Addition Enzyme Bacterial Enzyme (with active site Cysteine-SH) Enzyme->Inactive_Enzyme Disruption Disruption of Cellular Processes Inactive_Enzyme->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death DNA_Gyrase_Inhibition Compound This compound Inhibited_Gyrase Inhibited DNA Gyrase Compound->Inhibited_Gyrase DNA_Gyrase Bacterial DNA Gyrase DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibited_Gyrase->DNA_Replication Blocks Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population Bacteria1 Bacterium 1 Signal Autoinducer Signal Molecules Bacteria1->Signal Bacteria2 Bacterium 2 Bacteria2->Signal Bacteria3 Bacterium 3 Bacteria3->Signal Receptor Signal Receptor Signal->Receptor Virulence Virulence Gene Expression Receptor->Virulence Compound This compound Compound->Receptor Blocks MIC_Workflow Start Start Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Benchmarking the performance of 3-Bromo-1H-pyrrole-2,5-dione against other halogenating agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate halogenating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive performance comparison of 3-Bromo-1H-pyrrole-2,5-dione against other commonly used halogenating agents, supported by available experimental data and detailed protocols.

While this compound is recognized for its biological activities, its application as a halogenating agent in synthetic chemistry is less documented compared to established reagents like N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), N-Iodosuccinimide (NIS), and Selectfluor. This guide aims to bridge this information gap by collating and comparing the performance metrics of these agents across various reaction types.

Performance Comparison of Halogenating Agents

The efficacy of a halogenating agent is determined by several factors, including its reactivity, selectivity (regio- and stereoselectivity), and compatibility with various functional groups. The following tables summarize the performance of this compound and its counterparts in key halogenation reactions. Due to a lack of extensive direct comparative studies involving this compound, data for the closely related N-bromomaleimide is included where relevant to provide a reasonable performance benchmark.

Table 1: Electrophilic Aromatic Bromination

Halogenating AgentSubstrateReaction ConditionsYield (%)RegioselectivityCitation(s)
This compound Phenols, Anilines, HeterocyclesData not available in comparative studies--
N-Bromosuccinimide (NBS) AcetanilideAcetonitrile, cat. HCl, rtHighpara-selective[1]
N-Bromosuccinimide (NBS) NaphthaleneAcetonitrile, Erythrosine B, (NH₄)₂S₂O₈, white LED, 2hHigh (for 1-bromonaphthalene)-[2]
N-Bromosuccinimide (NBS) Activated aromatic compoundsTetrabutylammonium bromideHighPredominantly para-selective[3]

Table 2: Allylic and Benzylic Bromination

Halogenating AgentSubstrateReaction ConditionsYield (%)CommentsCitation(s)
This compound Alkenes, AlkylarenesData not available in comparative studies--
N-Bromosuccinimide (NBS) TolueneCCl₄, radical initiator (AIBN or benzoyl peroxide), refluxGoodStandard method for benzylic bromination[4][5]
N-Bromosuccinimide (NBS) AlkenesCCl₄, light (hν) or radical initiatorGoodStandard method for allylic bromination[6][7][8]

Table 3: Bromination of Alkenes and Alkynes

Halogenating AgentSubstrateReaction ConditionsProductStereoselectivityCitation(s)
This compound Alkenes, AlkynesData not available in comparative studies--
N-Bromosuccinimide (NBS) AlkenesAqueous DMSOBromohydrintrans[9]
Bromine (Br₂) ** AlkenesCCl₄Vicinal dibromideanti-addition[10][11]
Bromine (Br₂) **Alkynes1 equivalenttrans-dihaloalkene-[12][13]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for halogenation reactions using established agents.

Protocol 1: Electrophilic Aromatic Bromination using N-Bromosuccinimide

This procedure is adapted from a method for the bromination of naphthalene.[2]

Materials:

  • Naphthalene (1 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Erythrosine B (1 mol%)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Acetonitrile

  • Magnetic stir bar

  • Dry flask

  • White LED light source

Procedure:

  • To a dry flask, add a magnetic stir bar, naphthalene, NBS, erythrosine B, and ammonium persulfate.

  • Add acetonitrile as the solvent.

  • Stir the reaction mixture at room temperature under irradiation from a white LED light source for 2 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 1-bromonaphthalene.

Protocol 2: Benzylic Bromination using N-Bromosuccinimide

This is a general procedure for benzylic bromination.[4][5]

Materials:

  • Substituted Toluene (1 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount)

  • Carbon tetrachloride (CCl₄)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted toluene in CCl₄.

  • Add NBS and the radical initiator to the solution.

  • Heat the mixture to reflux and maintain for the required reaction time (monitored by TLC or GC).

  • After cooling to room temperature, the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or recrystallization.

Reaction Mechanisms and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental pathways and workflows discussed in this guide.

Electrophilic_Aromatic_Substitution cluster_activation Electrophile Generation Aromatic_Ring Aromatic Ring Intermediate Arenium Ion (Sigma Complex) Aromatic_Ring->Intermediate + Electrophile Electrophile Electrophile (Br+) Product Brominated Aromatic Intermediate->Product - H+ Catalyst Lewis Acid (e.g., FeBr3) Br2 Br2 Catalyst->Br2 NBS NBS NBS->Electrophile Activation Acid Acid Catalyst (H+) Acid->NBS Br2->Electrophile Radical_Bromination_Workflow Start Start: Alkene/Alkylarene Reagents Add NBS and Radical Initiator Start->Reagents Reaction Heat or Irradiate (Initiation) Reagents->Reaction Propagation Propagation Steps: 1. H-abstraction 2. Reaction with Br2 Reaction->Propagation Termination Termination Steps Propagation->Termination Workup Workup: - Filtration - Washing - Drying Propagation->Workup Purification Purification: - Distillation or - Recrystallization Workup->Purification Product Allylic/Benzylic Bromide Purification->Product

References

Quantitative structure-activity relationship (QSAR) studies of brominated pyrrolediones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies focused on brominated pyrroledione derivatives, a class of compounds showing promise in various therapeutic areas. By leveraging experimental data, we delve into how the presence and position of bromine atoms, alongside other structural features, influence the pharmacological effects of these molecules.

Brominated pyrrolediones have emerged as a scaffold of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. QSAR studies play a crucial role in elucidating the specific molecular characteristics that govern these activities, thereby guiding the rational design of more potent and selective drug candidates. This guide will compare key findings from various studies, present the data in a structured format, detail the experimental methodologies, and visualize the underlying relationships.

Comparative Analysis of QSAR Models for Brominated Pyrrolediones

The biological activity of brominated pyrrolediones has been primarily investigated against bacterial and fungal pathogens. QSAR models have been instrumental in identifying the key physicochemical and structural properties that drive their efficacy.

Antibacterial Activity of 3-Bromo-4-(1-H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione Derivatives

A notable QSAR study focused on a series of 3-bromo-4-(1-H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives revealed the significant impact of steric and electrostatic interactions on their antibacterial activity. The Hansch analysis, a classical QSAR approach, was employed to develop a predictive model. The study concluded that these interactions are primary drivers for the enzyme-ligand interactions responsible for the antibacterial effect.

Antifungal Activity of Pyrrolidine-2,4-dione Derivatives

In the realm of antifungal agents, a three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Similarity Index Analysis (CoMSIA) on pyrrolidine-2,4-dione derivatives highlighted the importance of hydrophobic substitutions. The research indicated that the introduction of hydrophobic fragments, such as a 4-bromophenyl (4-BrPh) group, at specific positions could significantly enhance the antifungal activity against pathogens like Rhizoctonia solani.[1]

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative data from the referenced QSAR studies.

Table 1: QSAR Model Statistics for Antibacterial Brominated Pyrrolediones

QSAR Model TypeStatistical ParameterValueReference
Hansch AnalysisCorrelation Coefficient (r)Statistically Significant
Hansch AnalysisPredictive AbilityGood

Table 2: Key Molecular Descriptors and Their Influence on Biological Activity

Biological ActivityDescriptor TypeInfluence on ActivityReference
AntibacterialSteric InteractionsPrimary determinant
AntibacterialElectrostatic InteractionsPrimary determinant
AntifungalHydrophobicityPositive correlation[1]

Experimental Protocols

The methodologies employed in QSAR studies are critical for the reliability and reproducibility of the findings. Below are the detailed protocols for the key experimental techniques cited.

Hansch Analysis for Antibacterial QSAR

The quantitative structure-activity relationship analysis of the antibacterial 3-bromo-4-(1-H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives was conducted using Hansch's extra thermodynamic multi-parameter approach. This method involves the following steps:

  • Selection of a series of congeners: A set of 3-bromo-4-(1-H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives with varying substituents was synthesized and their antibacterial activity was determined.

  • Calculation of physicochemical descriptors: Various physicochemical parameters, including steric (e.g., molar refractivity), electronic (e.g., Hammett constants), and hydrophobic (e.g., partition coefficient) descriptors, were calculated for each molecule.

  • Multiple Linear Regression (MLR) analysis: The biological activity data was correlated with the calculated physicochemical descriptors using MLR to generate a QSAR equation.

  • Model validation: The statistical significance and predictive power of the generated QSAR model were evaluated using parameters like the correlation coefficient (r), the squared correlation coefficient (r²), and cross-validation techniques.

3D-QSAR (CoMSIA) for Antifungal Activity

The 3D-QSAR study on antifungal pyrrolidine-2,4-dione derivatives was performed using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method.[1] The general workflow is as follows:

  • Molecular Modeling and Alignment: The 3D structures of the compounds in the dataset were built and energetically minimized. A common scaffold was used to align all the molecules.

  • Calculation of CoMSIA Fields: Five different similarity fields were calculated for each molecule in the aligned set: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.

  • Partial Least Squares (PLS) Analysis: The CoMSIA fields were used as independent variables and the biological activities as dependent variables in a PLS analysis to generate a 3D-QSAR model.

  • Model Validation and Interpretation: The predictive ability of the model was assessed using cross-validation (q²) and non-cross-validated (r²) correlation coefficients. The results were visualized as 3D contour maps to indicate regions where modifications of the physicochemical properties would lead to an increase or decrease in biological activity.

Visualizing the QSAR Workflow and Structure-Activity Relationships

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_validation Model Validation & Interpretation A Synthesize & Test Brominated Pyrroledione Derivatives B Determine Biological Activity (e.g., IC50) A->B C Calculate Molecular Descriptors A->C D Select Training & Test Sets B->D C->D E Apply Regression Technique (e.g., MLR, PLS) D->E F Generate QSAR Equation E->F G Statistical Validation (r², q²) F->G H Interpret Structure-Activity Relationships G->H I Predict Activity of New Compounds H->I

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

SAR_Bromopyrrolediones cluster_scaffold Brominated Pyrroledione Core cluster_properties Key Physicochemical Properties cluster_activity Biological Activity Core [Pyrroledione-Br] Steric Steric Bulk Core->Steric influences Electrostatic Electrostatic Potential Core->Electrostatic influences Hydrophobic Hydrophobicity Core->Hydrophobic influences Antibacterial Antibacterial Steric->Antibacterial Electrostatic->Antibacterial Antifungal Antifungal Hydrophobic->Antifungal

Caption: Key structure-activity relationships for brominated pyrrolediones.

References

Elucidating the Reaction Mechanism of 3-Bromo-1H-pyrrole-2,5-dione: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction mechanism of 3-Bromo-1H-pyrrole-2,5-dione, a close analog of the widely used N-bromosuccinimide (NBS), is of significant interest in synthetic chemistry for the development of novel pharmaceuticals and functional materials. Understanding whether its reactions proceed through radical or ionic pathways is crucial for controlling reaction outcomes and optimizing synthetic routes. This guide provides a comparative overview of hypothetical isotopic labeling studies and alternative experimental and computational methods to elucidate the reaction mechanism of this versatile reagent.

Proposed Reaction Mechanisms with a Generic Nucleophile (Nu⁻)

Based on the known reactivity of N-bromoimides, this compound can be expected to react with nucleophiles through two primary pathways: an ionic (electrophilic) mechanism and a free-radical chain mechanism. The prevailing mechanism is often influenced by reaction conditions such as the presence of light, radical initiators, or polar solvents.

Ionic Mechanism

In polar solvents and in the absence of radical initiators, an ionic mechanism is plausible. This pathway involves the electrophilic attack of the nucleophile on the bromine atom, leading to the formation of a brominated nucleophile and the pyrrole-2,5-dione anion.

Radical Chain Mechanism

In the presence of radical initiators (e.g., AIBN) or UV light, a radical chain mechanism is likely. This process involves the homolytic cleavage of the N-Br bond to generate a bromine radical, which then propagates a chain reaction.

Hypothetical Isotopic Labeling Studies to Differentiate Mechanisms

Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a reaction, providing unambiguous evidence for a particular mechanism.[1] Below are detailed protocols for hypothetical isotopic labeling experiments designed to distinguish between the ionic and radical pathways for the reaction of this compound.

Experimental Protocols

1. Synthesis of Isotopically Labeled this compound:

  • ¹⁵N-labeled this compound: Commercially available ¹⁵N-labeled succinimide can be brominated using standard procedures with bromine and a base to yield ¹⁵N-labeled this compound.

  • ¹³C-labeled this compound: Synthesis would start from commercially available ¹³C-labeled succinic acid, which would be converted to the succinimide and subsequently brominated. Labeling at the carbonyl carbons (C2 and C5) would be most informative.

2. Reaction with a Nucleophile and Product Analysis:

  • The isotopically labeled this compound would be reacted with a suitable nucleophile (e.g., an enolate or anilide) under both ionic (dark, polar solvent) and radical (UV irradiation, non-polar solvent) conditions.

  • The products, including the brominated nucleophile and the resulting 1H-pyrrole-2,5-dione, would be isolated and analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position of the isotopic label.

3. Kinetic Isotope Effect (KIE) Studies:

  • To probe the involvement of C-H bond cleavage in the rate-determining step, which can be relevant in reactions with certain substrates, a deuterated nucleophile could be used.

  • The rates of the reaction with the deuterated and non-deuterated nucleophile would be measured under identical conditions. The ratio of these rates (kH/kD) provides the kinetic isotope effect. A significant primary KIE (typically > 2) would suggest that C-H bond cleavage is part of the rate-determining step.[2]

Comparison of Mechanistic Elucidation Methods

The choice of method to study the reaction mechanism depends on the specific reaction, available resources, and the level of detail required. Below is a comparison of isotopic labeling with other common techniques.

Method Principle Advantages Disadvantages Applicability to this compound
Isotopic Labeling Tracing the path of isotopically labeled atoms through the reaction.Provides unambiguous evidence of bond formation and cleavage. Can definitively distinguish between intermolecular and intramolecular processes.Synthesis of labeled compounds can be complex and expensive. Analysis requires specialized equipment (MS, NMR).Highly applicable. ¹⁵N and ¹³C labeling can track the fate of the pyrrole-dione moiety. Deuterium labeling of the substrate can determine if C-H abstraction is rate-limiting in radical pathways.
Kinetic Studies Measuring reaction rates under varying concentrations of reactants, catalysts, and inhibitors.Provides information about the rate-determining step and the species involved in it. Can distinguish between different rate laws.Does not directly reveal the structure of intermediates. Can be complex to interpret for multi-step reactions.Applicable. Determining the rate law with respect to the nucleophile and this compound can help differentiate between mechanisms.
Spectroscopic Analysis Detecting and characterizing reaction intermediates using techniques like NMR, UV-Vis, and EPR.Can provide direct structural information about transient species. Real-time monitoring is possible.Intermediates may be too short-lived or in too low concentration to be detected.Applicable. In-situ NMR or UV-Vis could monitor the formation and decay of intermediates. EPR would be essential for detecting and characterizing radical species.
Computational Modeling Using quantum chemical calculations to model reaction pathways, transition states, and intermediates.Can provide detailed energetic and structural information for proposed mechanisms. Can predict reaction outcomes and selectivities.Accuracy is dependent on the level of theory and computational resources. Results need to be validated by experimental data.Highly applicable. DFT calculations can be used to compare the activation energies of the ionic and radical pathways and to predict the structures of transition states and intermediates.
Trapping Experiments Introducing a "trap" molecule that reacts selectively with a specific intermediate.Provides evidence for the existence of a particular intermediate (e.g., radical or cation).The trap may alter the reaction pathway. The absence of a trapped product does not definitively rule out an intermediate.Applicable. Radical traps like TEMPO can be used to intercept radical intermediates. The addition of a different nucleophile could trap a cationic intermediate.

Visualizing Reaction Pathways and Workflows

Diagram 1: Proposed Ionic Reaction Mechanism

ionic_mechanism Reactants This compound + Nu⁻ TransitionState Transition State Reactants->TransitionState Electrophilic Attack Products Brominated Nucleophile (Nu-Br) + 1H-pyrrole-2,5-dione anion TransitionState->Products

Caption: Proposed ionic reaction pathway for this compound.

Diagram 2: Proposed Radical Chain Reaction Mechanism

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination NBS This compound Br_radical Bromine Radical (Br•) NBS->Br_radical hv or Δ Nu_Br Brominated Nucleophile (Nu-Br) NBS->Nu_Br Br_radical2 Br• NBS->Br_radical2 NuH Nucleophile (Nu-H) Br_radical->NuH H abstraction Nu_radical Nucleophile Radical (Nu•) NuH->Nu_radical Nu_radical->NBS Br abstraction Br_Br Br₂ Nu_Nu Nu-Nu Nu_Br_term Nu-Br Br_radical3 Br• Br_radical3->Br_Br Br_radical4 Br• Br_radical4->Br_Br Nu_radical2 Nu• Nu_radical2->Nu_Nu Nu_radical3 Nu• Nu_radical3->Nu_Nu Br_radical5 Br• Br_radical5->Nu_Br_term Nu_radical4 Nu• Nu_radical4->Nu_Br_term

Caption: Proposed radical chain mechanism for this compound.

Diagram 3: Experimental Workflow for Isotopic Labeling Study

workflow cluster_synthesis Synthesis of Labeled Reagent cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion start Start with ¹⁵N or ¹³C labeled precursor synthesis Synthesize labeled this compound start->synthesis react React labeled reagent with nucleophile under controlled conditions (ionic vs. radical) synthesis->react separation Separate products react->separation ms_analysis Mass Spectrometry (MS) Analysis separation->ms_analysis nmr_analysis NMR Spectroscopy Analysis separation->nmr_analysis conclusion Determine the position of the isotopic label to elucidate the reaction mechanism ms_analysis->conclusion nmr_analysis->conclusion

Caption: Workflow for the isotopic labeling study.

Conclusion

While no direct isotopic labeling studies on this compound have been published, the principles established from studies on analogous N-bromoimides provide a strong foundation for designing such experiments. A multi-faceted approach, combining hypothetical isotopic labeling studies with kinetic analysis, spectroscopic detection of intermediates, and computational modeling, will provide the most comprehensive understanding of the reaction mechanism of this important synthetic reagent. This knowledge will, in turn, enable chemists to better predict and control the outcomes of reactions involving this compound, facilitating the development of more efficient and selective synthetic methodologies.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-1H-pyrrole-2,5-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3-Bromo-1H-pyrrole-2,5-dione. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Given the limited specific data for this exact compound, the following guidelines are based on procedures for structurally similar chemicals, such as N-Bromosuccinimide (NBS), and general protocols for halogenated organic compounds.

Immediate Safety and Handling Precautions

This compound is a halogenated organic compound and should be handled with care. It is classified as a corrosive solid that is harmful if swallowed and causes severe skin and eye damage[1].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields[2].

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), and impervious clothing to prevent skin contact[2][3].

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust is generated[2].

Handling:

  • Avoid contact with skin, eyes, and clothing[4][5].

  • Do not breathe dust or vapors[4][5].

  • Handle in a well-ventilated area, preferably in a chemical fume hood[5].

  • Keep away from heat, sparks, open flames, and other ignition sources[6][7].

  • Store in a tightly closed container in a cool, dry, and well-ventilated place[5].

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound and its analogue, N-Bromosuccinimide.

ParameterValueSource
Melting Point175 - 180 °C (decomposes)[6]
Molecular Weight177.98 g/mol [6]
Recommended Storage Temperature2 - 8 °C[1]
UN Number (for transport)3261 (as Corrosive solid, acidic, organic, n.o.s.)[1]
Transport Hazard Class8 (Corrosive)[1][4]

Detailed Disposal Protocols

Disposal of this compound must comply with all federal, state, and local environmental regulations[1]. Contact a licensed professional waste disposal service for its removal[1][5].

Protocol 1: Direct Disposal of Unused Product and Contaminated Materials

This protocol is for the disposal of the pure chemical, expired product, or materials heavily contaminated with this compound.

Methodology:

  • Segregation: Keep this compound waste separate from other waste streams, especially non-halogenated organic waste[8]. It should be classified as a halogenated organic waste [9][10].

  • Containerization:

    • Place the waste in its original container if possible, or a designated, properly labeled, and sealed hazardous waste container[6][10]. The container must be in good condition and compatible with the chemical[10].

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound"[10]. Do not use abbreviations[10].

  • Storage: Store the waste container in a designated satellite accumulation area. The container must be kept closed except when adding waste[10].

  • Collection: Arrange for collection by a licensed hazardous waste disposal company. The material will likely be incinerated in a chemical incinerator equipped with an afterburner and scrubber[1][9].

Protocol 2: Neutralization of Small Spills

This protocol is for cleaning and neutralizing small spills of this compound.

Methodology:

  • Area Evacuation and Ventilation: Ensure the spill area is well-ventilated. If necessary, evacuate personnel from the immediate vicinity[2][6].

  • Containment: Prevent the spill from entering drains or water courses[3][6].

  • Absorption: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite[3]. DO NOT use combustible materials like sawdust[3].

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal[1][2]. Use non-sparking tools[2][5].

  • Decontamination: Decontaminate the spill area with a 5% aqueous sodium sulfite solution, followed by water[3]. Collect all wash water for treatment and disposal as hazardous waste[3].

  • Disposal: The collected waste from the spill should be disposed of following Protocol 1.

Protocol 3: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal or recycling.

Methodology:

  • Triple Rinsing: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Collect the rinsate as hazardous waste and dispose of it as a halogenated organic liquid waste[5].

  • Decontamination Solution: Alternatively, decontaminate the empty container with a 5% aqueous sodium hydroxide or soda ash solution, followed by water[3].

  • Final Disposal: Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill[3][5].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Identification cluster_1 Waste Categorization cluster_2 Disposal Procedures cluster_3 Action Protocols cluster_4 Final Disposition start Identify Waste as This compound cat Categorize Waste Type start->cat unused Unused Product or Contaminated Material cat->unused  Product/Contaminated  Material spill Small Spill Residue cat->spill Spill container Empty Container cat->container Empty Container   proto1 Follow Protocol 1: Direct Disposal unused->proto1 proto2 Follow Protocol 2: Spill Neutralization spill->proto2 proto3 Follow Protocol 3: Container Decontamination container->proto3 end Dispose via Licensed Hazardous Waste Contractor proto1->end proto2->end proto3->end

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 3-Bromo-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-1H-pyrrole-2,5-dione. Following these procedures is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired Equipment Specifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2]

Handling and Storage Protocol

2.1. Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2] Do not breathe dust, mist, gas, or vapors.[2]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]

  • Tools: Use non-sparking tools to prevent ignition.[2]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated work clothing should not be allowed out of the workplace.[3]

2.2. Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from foodstuffs and incompatible materials.[2]

  • The compound should be sealed in a dry environment at room temperature.

Emergency and First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[1][2][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Accidental Release and Disposal Plan

4.1. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation. Avoid dust formation and contact with the substance.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[1][2]

  • Containment and Cleaning: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][2]

4.2. Disposal Plan:

  • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1][2]

  • Packaging can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[2]

Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

G prep Preparation ppe Don PPE prep->ppe Ensure Correct PPE is Worn handling Handling storage Storage handling->storage Return to Secure Storage spill Spill/Exposure handling->spill decon Decontamination handling->decon After Use spill->decon Clean Up Spill first_aid First Aid spill->first_aid In Case of Exposure disposal Waste Disposal ppe->handling Proceed with Experiment decon->disposal Dispose of Contaminated Materials report Report Incident decon->report first_aid->report

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-pyrrole-2,5-dione
Reactant of Route 2
3-Bromo-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.